molecular formula C10H7BrFNO2 B2578413 Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate CAS No. 1864073-49-3

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B2578413
CAS No.: 1864073-49-3
M. Wt: 272.073
InChI Key: WHSCFTYSCCIRFV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a versatile fluorinated and brominated indole derivative that serves as a key synthetic intermediate in medicinal chemistry. The indole-2-carboxylate scaffold is recognized as a promising core structure in drug discovery, particularly for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole nucleus, especially when functionalized at the 2-position with a carboxylate group, can chelate with two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme, a critical mechanism for antiviral activity . The strategic bromo and fluoro substitutions on the indole ring enhance the potential for further functionalization via cross-coupling reactions and can improve π-stacking interactions with biological targets, such as viral DNA . Beyond antiviral applications, indole derivatives are extensively investigated for their broad biological potential, including as bioisosteres in the design of influenza inhibitors and other therapeutic agents, making this compound a valuable building block for exploring new chemical space and therapeutic possibilities .

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCFTYSCCIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate represents a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators where the 4,5-halogenation pattern dictates binding pocket selectivity.

This technical guide details the Hemetsberger-Knittel Indole Synthesis as the primary pathway. Unlike the Fischer Indole synthesis, which often yields inseparable regioisomeric mixtures when applied to meta-substituted hydrazines, the Hemetsberger route guarantees regiochemical fidelity. By utilizing 2-bromo-3-fluorobenzaldehyde as the starting material, the steric blockade at the 2-position forces the nitrene insertion to occur exclusively at the 6-position, unequivocally yielding the desired 4-bromo-5-fluoro isomer.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the specific placement of the bromine at C4 and fluorine at C5. A standard Fischer approach using 3-bromo-4-fluorophenylhydrazine would rely on cyclization at the sterically crowded position between the bromine and the hydrazine moiety, which is kinetically disfavored, leading predominantly to the 6-bromo isomer.

Therefore, the strategy disconnects the indole C2-C3 bond and the N1-C7a bond, tracing back to a vinyl azide precursor derived from a specific benzaldehyde.

Retrosynthetic Pathway Diagram

Retrosynthesis Target Methyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate VinylAzide Methyl 2-azido-3-(2-bromo- 3-fluorophenyl)acrylate VinylAzide->Target Thermolysis (Nitrene Insertion) Aldehyde 2-Bromo-3-fluorobenzaldehyde Aldehyde->VinylAzide Aldol-type Condensation Azido Methyl azidoacetate Azido->VinylAzide

Caption: Retrosynthetic logic prioritizing the Hemetsberger-Knittel route to ensure 4,5-substitution pattern.

Primary Synthesis Protocol: Hemetsberger-Knittel Route

Phase 1: Precursor Preparation (Aldehyde Synthesis)

Note: If 2-bromo-3-fluorobenzaldehyde (CAS 149947-15-9) is not commercially sourced, it is best prepared via oxidation of the corresponding alcohol.

Reagents: (3-Bromo-2-fluorophenyl)methanol, Manganese Dioxide (MnO₂), Dichloromethane (DCM).[1]

  • Dissolution: Dissolve 10.0 g (48.8 mmol) of (3-bromo-2-fluorophenyl)methanol in 200 mL of anhydrous DCM.

  • Oxidation: Add activated MnO₂ (42.4 g, 488 mmol, 10 eq) in portions.

  • Reaction: Stir the suspension vigorously at reflux (40°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.

  • Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-bromo-3-fluorobenzaldehyde as a white to off-white solid. Yield is typically >85%.[2][3][4]

Phase 2: Condensation to Vinyl Azide

Reagents: 2-Bromo-3-fluorobenzaldehyde, Methyl azidoacetate, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Preparation: In a flame-dried flask under Nitrogen, dissolve 2-bromo-3-fluorobenzaldehyde (8.0 g, 39.4 mmol) and methyl azidoacetate (18.1 g, 157 mmol, 4 eq) in anhydrous MeOH (80 mL).

  • Addition: Cool the solution to -10°C. Add a solution of NaOMe (25% wt in MeOH, 34 mL, 157 mmol) dropwise over 30 minutes. Maintain internal temperature below -5°C.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours. The product often precipitates as a pale yellow solid.

  • Workup: Pour the reaction mixture into ice-cold water (400 mL). Stir for 15 minutes.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold water and minimal cold methanol.

  • Drying: Dry the solid in a vacuum desiccator to obtain Methyl 2-azido-3-(2-bromo-3-fluorophenyl)acrylate .

    • Safety Note: Azides are potentially explosive. Do not heat this intermediate above 40°C during drying. Store in the dark.

Phase 3: Thermolytic Cyclization

Reagents: Xylene (isomer mixture), boiling chips.

  • Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Charge the flask with 100 mL of Xylene and bring to a rolling reflux (approx. 140°C).

  • Addition: Dissolve the vinyl azide intermediate (from Phase 2) in the minimum amount of Xylene (warm if necessary, <50°C). Add this solution dropwise to the refluxing Xylene over 1 hour.

    • Mechanism:[2][4][5][6][7][8][9] The slow addition prevents the buildup of the azide, ensuring immediate thermolysis to the nitrene and subsequent insertion.

  • Completion: Continue refluxing for 1–2 hours after addition is complete. Nitrogen gas evolution will cease.

  • Purification: Cool the solution to room temperature. A significant amount of the indole may crystallize.

    • Option A (Crystallization): Filter the solid, wash with cold hexanes.

    • Option B (Chromatography): If soluble, concentrate the Xylene and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Result: Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate .

Quantitative Data Summary
ParameterValue / Condition
Starting Material 2-Bromo-3-fluorobenzaldehyde
Key Intermediate Vinyl Azide (Unstable to heat)
Cyclization Temp 138–140°C (Xylene Reflux)
Typical Yield 45–60% (Over 2 steps)
Appearance Off-white to beige crystalline solid
Regioselectivity >98% (4-bromo isomer)

Mechanistic Logic & Regiocontrol

The success of this pathway relies on the steric constraints of the nitrene insertion.

  • Vinyl Azide Formation: The condensation yields the Z-isomer predominantly, placing the azide group proximal to the aryl ring.

  • Nitrene Formation: At reflux temperatures, the azide loses N₂ to form a singlet nitrene.

  • Insertion: The highly reactive nitrene inserts into an ortho C-H bond.

    • Ortho Position 1 (C2): Occupied by Bromine.[8][10] Insertion is impossible without breaking the C-Br bond (high energy barrier).

    • Ortho Position 2 (C6): Occupied by Hydrogen. Insertion is kinetically favored.

  • Outcome: Cyclization at C6 places the C2-Bromine at the indole C4 position and the C3-Fluorine at the indole C5 position.

Reaction Workflow Diagram

Workflow Start 2-Bromo-3-fluorobenzaldehyde Condensation Condensation (Me-Azidoacetate, NaOMe, -10°C) Start->Condensation Intermediate Vinyl Azide Intermediate Condensation->Intermediate Thermolysis Thermolysis (Xylene, 140°C) Intermediate->Thermolysis Nitrene Nitrene Species (Transient) Thermolysis->Nitrene -N2 Product Methyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate Nitrene->Product C-H Insertion (Regioselective)

Caption: Step-by-step workflow of the Hemetsberger-Knittel synthesis ensuring regioselectivity.

Alternative Pathways & Comparison

Fischer Indole Synthesis (Not Recommended)
  • Precursor: 3-Bromo-4-fluorophenylhydrazine.

  • Reaction: Condensation with methyl pyruvate followed by acid-catalyzed cyclization.

  • Issue: The cyclization of meta-substituted hydrazines is notoriously non-regioselective. In this case, cyclization can occur at the sterically hindered position (between H and Br) or the open position (para to Br).

  • Result: A mixture of 4-bromo-5-fluoroindole (minor) and 6-bromo-5-fluoroindole (major). Separation of these isomers is difficult and low-yielding.

Reissert Synthesis (Viable Alternative)
  • Precursor: 2-Methyl-3-bromo-4-fluoronitrobenzene.

  • Method: Condensation with diethyl oxalate followed by reductive cyclization.

  • Verdict: This is a valid route if the specific nitrotoluene is available. However, synthesizing the nitrotoluene often requires multiple steps of nitration and separation, making the aldehyde-based Hemetsberger route more convergent.

References

  • Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194-204.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • ChemicalBook. (n.d.). 2-BROMO-3-FLUOROBENZALDEHYDE Product Properties and Synthesis.

  • Organic Syntheses. (1985). Methyl Indole-4-carboxylate (Analogous Procedure). Organic Syntheses, 63, 214.

Sources

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry and materials science. Given that this specific molecule is a specialized research chemical, this document synthesizes information from foundational organic chemistry principles and data from structurally related analogs to provide a robust resource for its synthesis, characterization, and potential applications.

Core Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. While a dedicated CAS number for Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is not readily found in major public databases, its identity is unequivocally defined by its molecular structure.

The indole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound—a bromine at position 4, a fluorine at position 5, and a methyl ester at position 2—offers a unique electronic and steric profile for probing biological targets.[1][2]

Table 1: Core Identification Parameters

IdentifierValue
Chemical Name Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
Canonical SMILES COC(=O)C1=NC2=C(C=C(F)C(Br)=C2)C=C1
InChI Key (Predicted) YXQFWZRVZJPDTM-UHFFFAOYSA-N
CAS Number Not readily available in public databases

Proposed Synthetic Strategy: Fischer Indole Synthesis

The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and versatile method.[3][4] This approach is proposed for the preparation of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, starting from the commercially available 4-bromo-3-fluoroaniline.

The rationale for choosing the Fischer synthesis lies in its reliability and tolerance for a variety of functional groups on the aniline precursor. The reaction proceeds through the formation of a phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization 4-bromo-3-fluoroaniline 4-bromo-3-fluoroaniline NaNO2_HCl 1) NaNO2, HCl, 0°C 2) SnCl2 4-bromo-3-fluoroaniline->NaNO2_HCl Hydrazine 4-bromo-3-fluorophenylhydrazine NaNO2_HCl->Hydrazine Methyl_Pyruvate Methyl Pyruvate Hydrazine->Methyl_Pyruvate + Hydrazone Methyl (2E)-2-(2-(4-bromo-3-fluorophenyl)hydrazinylidene)propanoate Methyl_Pyruvate->Hydrazone Acid_Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat Hydrazone->Acid_Catalyst Indolization Target_Molecule Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Acid_Catalyst->Target_Molecule

Figure 1: Proposed workflow for the Fischer indole synthesis of the target compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 4-bromo-3-fluorophenylhydrazine

  • Diazotization: Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aqueous acid (e.g., 3M HCl). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl, also cooled to 0-5 °C.

  • Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine salt should form.

  • Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Work-up: Basify the mixture with a strong base (e.g., NaOH) to pH > 10, and extract the free hydrazine with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Part B: Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

  • Hydrazone Formation: Dissolve the crude 4-bromo-3-fluorophenylhydrazine (1.0 eq) in ethanol. Add methyl pyruvate (1.1 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazone.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).

  • Heat the mixture to 80-100 °C. The reaction is often exothermic and should be controlled carefully. Monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate.

  • Filter the solid, wash thoroughly with water, and then a sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on its structure, the following spectral data can be anticipated:

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet for the methyl ester protons (~3.9 ppm).- Singlet or narrow doublet for the H3 proton (~7.0-7.2 ppm).- Doublets for the aromatic H6 and H7 protons, showing H-F and H-H coupling.- Broad singlet for the N-H proton (>10 ppm), exchangeable with D₂O.
¹³C NMR - Carbonyl carbon of the ester (~160-165 ppm).- Aromatic carbons showing C-F and C-Br coupling patterns.- Methyl ester carbon (~52 ppm).
¹⁹F NMR - A singlet or doublet corresponding to the fluorine atom at the C5 position.
IR (Infrared) - N-H stretching band (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-F and C-Br stretching bands in the fingerprint region.
Mass Spec (MS) - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of one bromine atom.

Potential Applications in Drug Discovery

Indole-2-carboxylates are a cornerstone in medicinal chemistry, serving as intermediates and core scaffolds for a wide range of biologically active molecules.[5] The introduction of bromine and fluorine atoms can significantly enhance a molecule's therapeutic potential.

  • Fluorine: Often improves metabolic stability, increases binding affinity, and modulates pKa.

  • Bromine: Can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and can form halogen bonds with protein targets.

Derivatives of bromo- and fluoro-indoles have shown promise as:

  • Kinase Inhibitors: The indole scaffold can mimic the hinge-binding region of ATP in many kinases, making it a valuable starting point for developing anticancer agents.[1]

  • Antiviral and Antibacterial Agents: Substituted indoles have been reported to inhibit viral replication and bacterial growth through various mechanisms.[5]

  • CNS Agents: The indole nucleus is present in neurotransmitters like serotonin, and its derivatives are explored for treating neurological disorders.

Applications cluster_apps Potential Therapeutic Areas Target_Molecule Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Kinase_Inhibitors Kinase Inhibitors (Oncology) Target_Molecule->Kinase_Inhibitors Scaffold for ATP-competitive drugs Antimicrobials Antimicrobial Agents Target_Molecule->Antimicrobials Bioisosteric replacement CNS_Agents CNS-Active Agents Target_Molecule->CNS_Agents Serotonin analog development Material_Science Organic Electronics Target_Molecule->Material_Science Functionalization handle

Figure 2: Potential applications stemming from the core indole structure.

Safety and Handling

As a matter of standard laboratory practice, Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

While specific toxicity data is unavailable, related halogenated aromatic compounds may cause irritation upon contact and may be harmful if swallowed or inhaled.

References

  • Narayana, B., et al. (2005). Synthesis and crystal structure of methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E61(12), o4361-o4363. Available at: [Link]

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3747. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Letters in Drug Design & Discovery, 20(1), 1-15. Available at: [Link]

  • Almansour, A. I., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 259-264. Available at: [Link]

  • Lundgren, S. (2018). Synthesis of 5-Fluoroindole-5-¹³C. Diva-Portal.org. Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate , a critical scaffold in the synthesis of fused heterocyclic therapeutics (e.g., HBV inhibitors).

The guide provides a structural elucidation framework, distinguishing this specific isomer from its regioisomers (e.g., 5-bromo-4-fluoro) through diagnostic NMR coupling patterns and mass spectrometric signatures.

Executive Summary & Compound Identity

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (CAS: 1864073-49-3) is a disubstituted indole ester used as a high-value intermediate in medicinal chemistry.[1] Its structural integrity is defined by the specific 4,5-substitution pattern, which imparts unique electronic properties and steric constraints essential for downstream ligand binding in target proteins.

PropertyData
IUPAC Name Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
CAS Number 1864073-49-3
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
Appearance Light yellow to off-white solid
Key Application Precursor for fused tricyclic systems (e.g., pyrido-pyrazolo-oxadiazepin derivatives) [1].

Structural Elucidation Workflow

The primary challenge in characterizing this compound is distinguishing it from other bromo-fluoro isomers. The Structural Confirmation Logic below illustrates the decision tree for validating the 4-bromo-5-fluoro substitution pattern.

StructuralLogic Sample Unknown Indole Sample (C10H7BrFNO2) MS_Analysis 1. Mass Spectrometry (Isotopic Pattern) Sample->MS_Analysis Br_Confirm Confirm Br Presence (1:1 ratio of M/M+2) MS_Analysis->Br_Confirm m/z 271/273 NMR_1H 2. 1H NMR Analysis (Aromatic Region) Br_Confirm->NMR_1H Coupling_Analysis Analyze H-6 & H-7 Coupling NMR_1H->Coupling_Analysis Iso_4Br_5F Target: 4-Br, 5-F H-6: dd (J_HF ~10Hz, J_HH ~9Hz) H-7: dd (J_HH ~9Hz, J_HF ~4Hz) Coupling_Analysis->Iso_4Br_5F Ortho H-H + Ortho H-F Iso_5Br_4F Isomer: 5-Br, 4-F H-6: d (J_HF ~6Hz) H-7: d (J_HF ~9Hz) Coupling_Analysis->Iso_5Br_4F Meta H-H (weak)

Figure 1: Logic flow for distinguishing the 4-bromo-5-fluoro substitution pattern from common isomers using 1H NMR coupling constants.

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for quality control. The 4-bromo substituent sterically crowds the H-3 position, while the 5-fluoro group introduces characteristic splitting in the H-6 and H-7 signals.

Predicted 1H NMR Data (400 MHz, DMSO-d₆): Note: Chemical shifts are referenced to TMS (0 ppm). Values are representative of the pure intermediate.

PositionShift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment Logic
NH (1) 12.20 - 12.50br s-Indole NH (exchangeable).
H-3 7.25 - 7.35d

Typical H-3; may show long-range coupling.
H-6 7.40 - 7.50dd

,

Diagnostic: Large coupling to ortho-F and ortho-H7.
H-7 7.10 - 7.20dd

,

Diagnostic: Ortho to H6; meta to F (smaller J).
OCH₃ 3.88 - 3.92s-Methyl ester singlet.

13C NMR & 19F NMR Highlights:

  • 13C NMR: Carbonyl (~161 ppm), C-5 (d,

    
     Hz), C-4 (d, 
    
    
    
    Hz).
  • 19F NMR: Signal expected around -120 to -135 ppm , appearing as a doublet of doublets due to coupling with H-6 and H-7.

Mass Spectrometry (MS)

Mass spectrometry confirms the elemental composition and the presence of the bromine atom.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.

  • Monoisotopic Mass: 270.96 (for ⁷⁹Br).

  • Observed Ions (m/z):

    • 271.9 [M+H]⁺ (⁷⁹Br isotopologue)

    • 273.9 [M+H]⁺ (⁸¹Br isotopologue)

  • Isotopic Pattern: A distinct 1:1 doublet ratio is observed for the molecular ion, characteristic of a single bromine atom.

Infrared Spectroscopy (IR)

Key functional groups are identifiable in the solid-state IR spectrum (ATR method).

  • 3300 - 3350 cm⁻¹: N-H stretch (Indole).

  • 1705 - 1720 cm⁻¹: C=O stretch (Ester).

  • 1200 - 1250 cm⁻¹: C-F stretch.

  • ~600 - 700 cm⁻¹: C-Br stretch.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from aggregation artifacts:

  • Solvent: Use DMSO-d₆ (0.6 mL) for 5-10 mg of sample. CDCl₃ may be used, but the NH peak will be broader and less defined.

  • Tube: 5mm high-precision NMR tube.

  • Temperature: Acquire at 298 K (25°C).

  • Reference: Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

Purity Assessment (HPLC-UV)

For drug development, purity >98% is typically required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

References

  • Vertex Pharmaceuticals Inc. (2020). Fused heterocyclic derivatives. WO Patent 2020/243135 A1. Link

  • BLD Pharm. (n.d.). Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Product Page. Retrieved from bldpharm.com. Link

  • ChemicalBook. (n.d.). Methyl 5-bromo-1H-indole-6-carboxylate NMR Spectrum (Comparative Reference). Link

  • BenchChem. (2025). Comparative Analysis of Indole NMR Shifts. Link

Sources

Methodological & Application

Application Notes & Protocols: Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multi-Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide range of biological targets. However, the true power of the indole scaffold in modern drug discovery lies in its capacity for precise and diverse functionalization.

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a uniquely engineered building block that offers a trifecta of reactive sites for controlled, sequential diversification. This strategic arrangement allows researchers to rapidly generate libraries of complex molecules from a single, advanced intermediate.

  • C4-Bromo Group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties. This is the primary vector for exploring structure-activity relationships (SAR) in the "western" region of the molecule.[1]

  • C5-Fluoro Group: The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of nearby functional groups.[2]

  • C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides, providing a critical point for modification to modulate solubility, cell permeability, and target engagement.[3][4]

  • N1-Indole Nitrogen: The N-H bond can be deprotonated and subsequently alkylated or arylated, offering a fourth point of diversification to further probe the chemical space around the indole core.[5]

This guide provides an in-depth exploration of the reactivity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, complete with detailed protocols and the scientific rationale behind the experimental choices.

PropertyValue
Chemical Name Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
Molecular Formula C₁₀H₇BrFNO₂
Molecular Weight 272.07 g/mol
Appearance Off-white to light yellow solid
General Reactivity Susceptible to cross-coupling, N-alkylation, and ester manipulation.
Key Precursor 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS: 1784350-40-8)[6]

Synthesis of the Building Block

While this document focuses on the application of the title compound, understanding its synthesis provides valuable context. A common and effective method is the Fischer indole synthesis from a suitably substituted phenylhydrazine and methyl pyruvate, or a Leimgruber-Batcho approach from a substituted o-nitrotoluene.[7][8] The final step is typically an esterification of the corresponding carboxylic acid.

G cluster_0 Synthesis Workflow Start 4-Bromo-5-fluoro-2-nitrotoluene Step1 Enamine Formation (e.g., DMF-DMA) Start->Step1 Step2 Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH) Step1->Step2 Indole 4-Bromo-5-fluoro-1H-indole Step2->Indole Step3 Carboxylation at C2 Indole->Step3 Acid 4-Bromo-5-fluoro-1H- indole-2-carboxylic acid Step3->Acid Step4 Esterification (MeOH, H⁺ cat.) Acid->Step4 Product Methyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate Step4->Product

Caption: A generalized synthetic workflow for the target building block.

Core Application: Palladium-Catalyzed Cross-Coupling at C4

The C4-bromo position is arguably the most powerful feature of this building block, providing access to a vast chemical space via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.[1][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl substituents.[1][10]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. The bulky, electron-rich dppf ligand facilitates both the oxidative addition to the aryl bromide and the final reductive elimination step.[11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the key transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is typically used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the indole substrate and catalyst.

G cluster_1 Suzuki-Miyaura Coupling Workflow Indole Methyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate Product Methyl 4-aryl-5-fluoro- 1H-indole-2-carboxylate Indole->Product Heat BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Reagents Pd Catalyst Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) Reagents->Product

Caption: General workflow for Suzuki-Miyaura coupling at the C4-position.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Preparation: To a flame-dried Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 mmol, 272 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterTypical Range/ValueRationale
Pd Catalyst 1-5 mol%Balances reaction rate with cost and ease of removal.
Ligand Buchwald ligands, PPh₃, dppfLigand choice influences catalyst stability and reactivity.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cesium carbonate is often more effective for less reactive substrates.
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Typical Yield 70-95%Dependent on the specific boronic acid and reaction conditions.
Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between the bromoindole and a terminal alkyne. The resulting alkynylindoles are exceptionally versatile intermediates for further transformations.[13][14]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the bromoindole, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active species that participates in the transmetalation step with the palladium center.[13]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as the solvent.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Preparation: To a dry Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 mmol, 272 mg), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and Copper(I) iodide (CuI, 0.05 mmol, 10 mg).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous DMF (5 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC.[13]

  • Work-up & Purification: Follow the general work-up and purification procedure described in Protocol 1.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling the bromoindole with a primary or secondary amine.[15][16] This is a powerful method for synthesizing aniline-type structures that are common in pharmaceuticals.[17]

Causality Behind Experimental Choices:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP). These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[15][18]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[16]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • Preparation: To a glovebox or a Schlenk flask under a strict inert atmosphere, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 mmol, 272 mg), sodium tert-butoxide (1.4 mmol, 135 mg), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable ligand (e.g., XPhos, 0.08 mmol, 38 mg).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Work-up & Purification: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate, and follow the general work-up and purification procedure described in Protocol 1.

Manipulation of the N1 and C2 Positions

Beyond the C4-bromo group, the indole nitrogen and the C2-ester provide orthogonal handles for further diversification.

N-Alkylation of the Indole Nitrogen

Introducing substituents on the indole nitrogen is a common strategy to block hydrogen bond donation, increase lipophilicity, or introduce a new vector for target interaction.[19]

Causality Behind Experimental Choices:

  • Deprotonation First: The N-H bond of the indole (pKa ≈ 17) must first be deprotonated with a strong base to form the highly nucleophilic indolate anion. Sodium hydride (NaH) is a common and effective choice.[5]

  • Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents (e.g., DMF, THF) and a dry, inert atmosphere are absolutely critical for safety and reaction success.[20]

  • Polar Aprotic Solvent: Solvents like DMF or THF are ideal as they are polar enough to dissolve the indolate salt but do not have acidic protons that would quench the anion.[5]

G cluster_2 N-Alkylation Workflow Start C4-Substituted Indole Ester Step1 1. Deprotonation (NaH, DMF, 0 °C) Start->Step1 Step2 2. Alkylation (R-X, 0 °C to RT) Step1->Step2 Product N1-Alkyl, C4-Substituted Indole Ester Step2->Product

Caption: A two-step workflow for the N-alkylation of the indole core.

Protocol 4: N-Methylation

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of the starting indole (1.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30-60 minutes until gas evolution ceases.

  • Alkylation: Add methyl iodide (1.1 mmol, 69 µL) dropwise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Hydrolysis of the C2-Ester to a Carboxylic Acid

Converting the methyl ester to a carboxylic acid is a critical transformation. The resulting acid is a key intermediate for forming amides, which are prevalent in drug molecules, or for use in other synthetic transformations.[3][21]

Causality Behind Experimental Choices:

  • Saponification: The reaction is a base-mediated hydrolysis (saponification). A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester.

  • Solvent System: A mixture of an organic solvent (THF, MeOH, or EtOH) and water is used to ensure both the organic indole and the inorganic base are solubilized, allowing the reaction to proceed efficiently.[22]

  • Acidic Work-up: After the saponification is complete, the resulting carboxylate salt must be protonated with a strong acid (e.g., HCl) to yield the neutral carboxylic acid, which typically precipitates from the aqueous solution.[21]

Protocol 5: Ester Hydrolysis

  • Preparation: Dissolve the indole ester (1.0 mmol) in a mixture of THF (10 mL) and methanol (2 mL).

  • Hydrolysis: Add a solution of lithium hydroxide monohydrate (2.0 mmol, 84 mg) in water (5 mL).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete by TLC (typically 2-8 hours).

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and cool to 0 °C.

  • Precipitation: Acidify the solution to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes at 0 °C, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum.

Safety, Handling, and Storage

  • Handling: Always handle Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Halogenated organic compounds should be treated as potentially harmful.[23]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

  • Reactions: Reactions involving sodium hydride require a strict inert atmosphere and anhydrous conditions due to the evolution of flammable hydrogen gas. Palladium catalysts are expensive and should be handled carefully to avoid waste and contamination.

Conclusion

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a powerful and versatile building block for the synthesis of complex molecules. Its three distinct points of reactivity—the C4-bromo group for cross-coupling, the indole N-H for substitution, and the C2-ester for hydrolysis and amidation—provide medicinal chemists and synthetic researchers with a robust platform for rapid lead optimization and the construction of novel molecular architectures. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this strategic intermediate.

References

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  • ResearchGate (2019). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

  • Reddy, et al. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

  • ResearchGate (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • Al-Hadedi, et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • MDPI (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • Sotorrios, et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Journal of the American Chemical Society (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]

  • RSC Publishing (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • HETEROCYCLES (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. Available at: [Link]

  • Google Patents. N-alkylation of indole derivatives.
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  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • IUCr Journals (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Available at: [Link]

  • Organic Syntheses. Procedure for Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Available at: [Link]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

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Application Notes and Protocols for the Functionalization of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole ring system is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to enhance biological activity, selectivity, and pharmacokinetic profiles. Among the vast array of substituted indoles, Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate represents a particularly valuable and versatile building block.

This technical guide provides a comprehensive overview of robust and scalable protocols for the functionalization of this key intermediate. The strategic positioning of the bromo and fluoro substituents, along with the methyl ester at the 2-position, offers a rich platform for a variety of chemical transformations. The C4-bromo position serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents. The C5-fluoro group, a common bioisostere for a hydrogen atom, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. The methyl ester at the C2 position, while influencing the reactivity of the indole core, also provides a site for further derivatization.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying chemical principles, the rationale for the selection of specific reagents and conditions, and practical insights to ensure successful and reproducible outcomes.

Strategic Considerations for Functionalization

The reactivity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is governed by the interplay of its substituents:

  • The C4-Bromo Group: This is the primary site for functionalization via cross-coupling reactions. The C-Br bond is readily activated by palladium(0) catalysts, making it amenable to Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • The C5-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom deactivates the benzene portion of the indole ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. Its presence can also influence the efficiency of cross-coupling reactions at the adjacent C4 position.

  • The C2-Carboxylate Group: This electron-withdrawing group modulates the electron density of the pyrrole ring, influencing the reactivity of the N-H bond and the C3 position.

  • The N-H Bond: The indole nitrogen can be deprotonated with a suitable base and can participate in N-arylation or N-alkylation reactions. For many cross-coupling reactions, protection of the indole nitrogen is often advantageous, and in some cases, necessary to prevent side reactions and improve yields. Common protecting groups for indoles include Boc, SEM, and sulfonyl derivatives.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., with R-B(OH)2) pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)Ln-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[2] This protocol details the arylation of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki couplings, often effective for heteroaromatic substrates.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Potassium carbonate is a moderately strong base that is well-tolerated by many functional groups.

  • Solvent: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane and water is often used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of DME/water).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl2, Pd(PPh3)4Robust and effective for a range of substrates.
Ligand dppf (as part of the catalyst complex)Stabilizes the palladium center and facilitates the catalytic cycle.
Base K2CO3, Cs2CO3Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, DME/WaterGood solubility for both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This protocol outlines the coupling of various amines with Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[6] Bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often employed to facilitate the reductive elimination step. The use of a palladium precatalyst like Pd2(dba)3 is common.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., Cs2CO3, 1.5-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd2(dba)3, Pd(OAc)2Common and effective palladium precatalysts.
Ligand Xantphos, RuPhos, BINAPBulky, electron-rich ligands that promote reductive elimination.
Base Cs2CO3, NaOtBu, K3PO4Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Dioxane, TolueneAnhydrous, aprotic solvents.
Temperature 90-110 °CHigher temperatures are often required for C-N bond formation.
Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted indoles.[7]

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and the copper(I) iodide (CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF or DMF), the amine base (e.g., Et3N, 2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated aqueous NH4Cl solution and then with brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst PdCl2(PPh3)2A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.
Base Et3N, DIPEADeprotonates the terminal alkyne and acts as a scavenger for HBr.
Solvent THF, DMFAprotic polar solvents that dissolve the reactants.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira reactions.
Protocol 4: Heck Coupling for C-C (sp2) Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, providing access to vinyl-substituted indoles.[9]

Rationale for Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh3) or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine is a common choice.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are typically used.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the ligand (e.g., PPh3, 4-10 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et3N, 1.5-2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2A common and effective palladium precursor.
Ligand PPh3, P(o-tol)3Stabilizes the catalyst and influences selectivity.
Base Et3N, K2CO3Neutralizes the HX formed during the reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents.
Temperature 100-120 °CHigher temperatures are generally required for Heck reactions.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often under harsher conditions than palladium-catalyzed reactions.[10] However, modern modifications have made this reaction more practical.

Ullmann Condensation Substrates Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate + Amine/Amide Product N-Aryl Indole Derivative Substrates->Product Heat Catalyst Cu(I) Catalyst (e.g., CuI) Ligand Ligand (e.g., DMEDA) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane)

Caption: Key components for a modern Ullmann N-arylation reaction.

Protocol 5: Ullmann N-Arylation of the Indole Nitrogen

This protocol describes the arylation of the indole nitrogen using a copper catalyst. For this reaction, it is assumed that the starting material is the N-unsubstituted indole.

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann reactions.[11]

  • Ligand: The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction rate and yield by solubilizing the copper species and facilitating the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is used to deprotonate the indole nitrogen.

  • Solvent: High-boiling polar aprotic solvents like dioxane or DMF are typically required.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (as the amine source in this context, 1.2-1.5 equiv.), the aryl bromide (1.0 equiv.), copper(I) iodide (5-10 mol%), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Ligand and Solvent Addition: Add the ligand (e.g., DMEDA, 10-20 mol%) and the anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst CuIA standard and effective copper(I) source.
Ligand DMEDA, L-prolineAccelerates the reaction and improves yields.
Base K2CO3, K3PO4Deprotonates the indole nitrogen.
Solvent Dioxane, DMFHigh-boiling polar aprotic solvents.
Temperature 110-130 °CUllmann reactions typically require higher temperatures.

Conclusion

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a highly valuable building block for the synthesis of a diverse array of functionalized indole derivatives. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemistry of this scaffold. The palladium-catalyzed cross-coupling reactions, in particular, offer a mild and efficient means to introduce a wide range of substituents at the C4 position. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, scientists can unlock the full potential of this versatile intermediate in their drug discovery and materials science endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(17), 3040-3045. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Gilday, J. P., & Jackson, P. F. (2001). Suzuki cross-coupling of 5-bromoindazoles. Tetrahedron Letters, 42(31), 5285-5287.
  • Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Accounts of Chemical Research, 15(6), 178-184.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

Sources

Troubleshooting & Optimization

"Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate" common side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this halogenated indole derivative. The unique substitution pattern of this molecule, featuring both bromo and fluoro groups on the benzene ring, presents specific challenges and opportunities in its synthesis and subsequent reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning common side reactions and byproduct formation, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate potential issues, diagnose experimental outcomes, and optimize your synthetic route for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate?

A1: The most prevalent and adaptable method for synthesizing this and similar indole-2-carboxylates is the Fischer indole synthesis .[1][2][3] This classic reaction involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone. For this specific target, the synthesis would commence with the reaction of (4-bromo-5-fluorophenyl)hydrazine with methyl pyruvate to form the key methyl 2-((4-bromo-5-fluorophenyl)hydrazono)propanoate intermediate, which is then cyclized.[2][4]

Q2: Why are halogenated indoles like this one of particular interest in drug discovery?

A2: Halogen atoms like bromine and fluorine are critical tools in medicinal chemistry for modulating the physicochemical properties of a lead compound.[5]

  • Fluorine: Can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups.[5]

  • Bromine: Often serves as a "heavy atom" to improve binding affinity and can act as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[5][6] The indole scaffold itself is a privileged structure found in a vast number of FDA-approved drugs and natural products.[7]

Q3: What are the primary stability concerns for this molecule?

A3: Indole-2-carboxylates can be susceptible to decarboxylation under harsh thermal or pH conditions.[8][9] The indole ring is also prone to oxidation , especially when exposed to air and light over extended periods, which can lead to the formation of colored impurities.[10] For this specific molecule, the electron-withdrawing nature of the halogens can influence the electron density of the pyrrole ring, potentially affecting its susceptibility to certain degradation pathways.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific issues you may encounter during the synthesis and handling of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

Problem 1: Low Yield in Fischer Indole Synthesis

Q: My Fischer indole synthesis of the target compound is resulting in a very low yield (<30%). What are the most likely causes?

A: Low yields in this specific Fischer indole synthesis are often multifactorial, stemming from the electronic nature of the starting materials and the sensitivity of the reaction mechanism.

Causality & Explanation:

The Fischer indole synthesis proceeds through a[11][11]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][4] The efficiency of this key step is highly dependent on the electronic properties of the aryl ring and the reaction conditions.

  • Inappropriate Acid Catalyst and Conditions: The choice of acid (e.g., polyphosphoric acid (PPA), ZnCl₂, H₂SO₄, HCl) and its concentration are critical.[2][12] Too strong an acid or too high a temperature can promote cleavage of the weak N-N bond in the hydrazone intermediate, a known failure mode of the Fischer synthesis.[13][14] Conversely, conditions that are too mild may not be sufficient to drive the cyclization.

  • Purity of Starting Materials: Impurities in the (4-bromo-5-fluorophenyl)hydrazine or methyl pyruvate can introduce competing side reactions. Hydrazine starting materials are particularly prone to oxidation if not handled and stored properly.[12]

  • N-N Bond Cleavage: The electron-withdrawing nature of the bromo and fluoro substituents on the phenylhydrazine ring can influence the stability of the intermediates, potentially favoring pathways that lead to N-N bond cleavage over the desired cyclization.[13]

Recommended Solutions:

ParameterRecommendationRationale
Acid Catalyst Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for indole-2-carboxylate synthesis.[3] Start with milder Lewis acids like ZnCl₂ before resorting to stronger Brønsted acids.The optimal acid depends on the specific substrate; empirical optimization is often necessary. PPA acts as both a catalyst and a solvent, which can be advantageous.[4]
Temperature Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction closely by TLC.[3] Avoid excessive heating, which can promote decomposition and N-N bond cleavage.[13]The[11][11]-sigmatropic rearrangement is thermally dependent, but side reactions often have a higher activation energy. Finding the optimal thermal window is key.
Reagent Purity Use freshly prepared or purified (4-bromo-5-fluorophenyl)hydrazine. Ensure methyl pyruvate is free from water and polymeric impurities.Impurities can inhibit the catalyst or lead to unwanted byproducts, such as aldol condensations from the pyruvate.[12]
Reaction Format Consider a one-pot synthesis where the hydrazone is formed in situ without isolation before adding the cyclization catalyst.[13]Some hydrazone intermediates are unstable and prone to degradation upon isolation. A one-pot procedure minimizes handling and potential decomposition.[13]
Problem 2: Observation of a Major, More Polar Byproduct

Q: My reaction mixture shows a significant byproduct that is more polar than my desired product on the TLC plate. What could it be?

A: A common and often overlooked side reaction, especially under harsh acidic or basic workup conditions, is the hydrolysis of the methyl ester to the corresponding indole-2-carboxylic acid.

Causality & Explanation:

The methyl ester functionality is susceptible to hydrolysis. During an acidic workup, excess water and prolonged exposure can lead to the formation of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. This carboxylic acid is significantly more polar than the starting ester, which explains its lower Rf value on silica gel TLC. This byproduct is particularly problematic as it can undergo decarboxylation upon heating.[9]

Troubleshooting Workflow for Unexpected Byproducts

G cluster_analysis Analysis cluster_solution Solution start Unexpected Spot on TLC q_polarity Is the spot more polar? start->q_polarity is_acid Likely Carboxylic Acid (Ester Hydrolysis) q_polarity->is_acid Yes is_dimer Possible Dimer or Polymer q_polarity->is_dimer No (Less Polar) sol_acid 1. Use milder workup (e.g., NaHCO₃ wash). 2. Avoid prolonged heating. 3. Re-esterify if necessary. is_acid->sol_acid sol_dimer 1. Lower catalyst loading. 2. Run reaction at higher dilution. 3. Use less acidic conditions. is_dimer->sol_dimer

Caption: Troubleshooting logic for identifying and mitigating common byproducts.

Problem 3: Product Instability and Dimerization

Q: My purified product seems to decompose or form a new, less-soluble material upon standing, especially if traces of acid are present. Why?

A: Indoles are highly nucleophilic at the C3 position and are prone to acid-catalyzed dimerization or polymerization.[15] The protonation of the indole ring at C3 generates an indoleninium ion, which is a potent electrophile. This electrophile can then be attacked by a second, neutral indole molecule, leading to the formation of a di(indolyl)methane-type dimer, which is often less soluble.

Mechanism of Acid-Catalyzed Dimerization

G Indole1 Indole Product Indoleninium Indoleninium Ion (Electrophile) Indole1->Indoleninium Protonation at C3 Proton H+ Proton->Indoleninium Dimer Dimer Byproduct Indoleninium->Dimer Attack by Nucleophile Indole2 Another Indole Molecule (Nucleophile) Indole2->Dimer

Caption: Simplified mechanism of indole dimerization under acidic conditions.

Recommended Solutions:

  • Thorough Neutralization: Ensure all acidic catalyst is completely removed during workup. Wash the organic extracts with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Aprotic Solvents: Store the purified compound in a non-acidic, aprotic solvent. If stored neat, ensure it is free of residual acid and protected from light.

  • Inert Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can generate acidic byproducts and initiate degradation.[10]

Problem 4: Unwanted N-Alkylation or C-Alkylation

Q: I'm observing byproducts corresponding to the addition of an alkyl group to my indole. Where is this coming from?

A: Unwanted alkylation can occur if reactive alkylating agents are present, or if certain solvents (like DMF) are used at high temperatures with strong bases. The indole nitrogen is nucleophilic, but the C3 position is often more so, leading to a potential mixture of N- and C-alkylated products.[16][17]

Causality & Explanation:

  • Contaminated Reagents: An alkyl halide impurity in one of your reagents could be the source.

  • Solvent Reactivity: While generally stable, solvents like DMF can decompose under harsh conditions (e.g., in the presence of sodium hydride at high temperatures) to generate reactive species that can alkylate the indole.[18]

  • Competition between N- and C-Alkylation: The indole anion is an ambident nucleophile. Reaction at the nitrogen (N-alkylation) is often the thermodynamically favored product, while reaction at C3 (C-alkylation) can be kinetically favored, especially with highly reactive electrophiles.[16][18]

Recommended Solutions:

  • Reagent Purity: Verify the purity of all reagents and solvents.

  • Control of Basicity and Temperature: If performing a subsequent N-alkylation reaction, use a suitable base (e.g., NaH, K₂CO₃) and control the temperature carefully. Lower temperatures often favor N-alkylation.[16][19]

  • Solvent Choice: For reactions involving strong bases, consider using a more inert solvent like THF instead of DMF if side reactions are observed.[19]

Experimental Protocols

Protocol 1: Synthesis via Fischer Indolization

This protocol is a representative procedure adapted from literature methods for similar compounds.[3] Safety Note: Handle all reagents and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Hydrazone Formation

  • To a solution of (4-bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl pyruvate (1.05 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the hydrazine is consumed.

  • The resulting hydrazone can either be isolated by filtration or used directly in the next step.

Step 2: Cyclization

  • To a flask containing polyphosphoric acid (PPA, 10x weight of hydrazone), heat the acid to 80 °C with mechanical stirring.

  • Add the methyl 2-((4-bromo-5-fluorophenyl)hydrazono)propanoate from Step 1 portion-wise, maintaining the internal temperature below 100 °C.

  • After the addition is complete, maintain the reaction at 90-100 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is the crude product.

Step 3: Workup and Purification

  • Filter the crude solid and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude solid under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem (2025). common side reactions in the synthesis of 5-Bromoindole.
  • Creative Proteomics.
  • BenchChem (2025).
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). PMC.
  • ValQi.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2025).
  • MDPI. (2020).
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • Acid catalysed dimerization of indole‐3‐carbinols. (n.d.).
  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. (n.d.).
  • Methyl 5‐bromo‐1H‐indole‐2‐carboxyl
  • BenchChem. (n.d.). In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). PMC.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • BenchChem. (n.d.). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.

Sources

Challenges in the purification of "Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Knowledge Base ID: KB-IND-405 Status: Active Last Updated: 2025-05-18

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely here because Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (CAS: 360589-09-1) is behaving unexpectedly during purification.

This intermediate is a critical scaffold in the synthesis of RORγt inverse agonists and HCV NS5B inhibitors. Its structural features—a lipophilic bromine at C4, an electronegative fluorine at C5, and a polar ester at C2—create a "push-pull" electronic environment that complicates standard purification.

Common Failure Modes:

  • Regioisomer Co-elution: If synthesized via Fischer indole cyclization, the 4-bromo and 6-bromo isomers often have

    
    .
    
  • Oiling Out: The melting point is moderately high (~140–150°C), but impurities often depress this, causing the compound to oil out in alcoholic solvents.

  • Oxidative Instability: The electron-rich indole core is prone to air-oxidation, turning the white solid pink or brown.

Module 1: Solubility & Handling

User Ticket #1042: "I cannot get the solid to dissolve in Hexane/Ethyl Acetate for loading, but it crashes out of Methanol."

The Solubility Matrix

This compound exhibits "Type II" solubility behavior: soluble in polar aprotic solvents but sparingly soluble in non-polar hydrocarbons.

SolventSolubility RatingApplication
Dichloromethane (DCM) HighRecommended for Loading. Dissolves >100 mg/mL.
Tetrahydrofuran (THF) HighGood for reactions, poor for crystallization (too soluble).
Methanol (MeOH) Moderate (Hot)Primary Recrystallization Solvent.
Toluene ModerateExcellent for hot extractions; separates regioisomers.
Hexanes/Heptane InsolubleAnti-solvent only.
Water InsolublePrecipitator.
Protocol: The "DCM Sandwich" Loading Method

Do not attempt to dissolve the crude gum directly in the mobile phase (Hex/EtOAc).

  • Dissolve crude material in minimal DCM (1 mL per gram).

  • Add Celite 545 (2g per gram of crude).

  • Evaporate to dryness (Rotavap) until you have a free-flowing powder.

  • Dry Load this powder onto the silica column. Liquid loading will cause band broadening and isomer merging.

Module 2: Chromatographic Separation (The Regioisomer Issue)

User Ticket #1045: "TLC shows one spot, but NMR shows a 10% impurity. How do I separate the regioisomers?"

The Technical Issue

If you utilized a 3-substituted aniline precursor, you likely have the 6-bromo-5-fluoro isomer contaminating your 4-bromo-5-fluoro target. Standard silica chromatography (Hexane/EtOAc) often fails to resolve these because the dipole moments are nearly identical.

Troubleshooting Workflow

PurificationLogic Start Crude Purity Analysis (NMR) IsomerCheck Is Regioisomer Present? Start->IsomerCheck StandardCol Standard Flash: Hexane/EtOAc (0-30%) IsomerCheck->StandardCol No (<2%) DifficultCol Switch Solvent System: Toluene/EtOAc (95:5) IsomerCheck->DifficultCol Yes (>5%) Recryst Recrystallization: MeOH or Toluene StandardCol->Recryst Final Polish DifficultCol->Recryst Enrichment

Caption: Decision matrix for selecting the purification route based on impurity profile.

Advanced Separation Protocol: The "Toluene Effect"

Aromatic solvents interact with the


-systems of the indole isomers differently based on halogen positioning.
  • Column Packing: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Toluene : Ethyl Acetate (95 : 5) .

    • Note: Do not use Hexane. Toluene provides the

      
       interaction necessary to differentiate the isomers.
      
  • Flow Rate: Slow (15 mL/min for a 40g column).

  • Observation: The 4-bromo isomer (more sterically crowded) typically elutes first due to slightly weaker adsorption to silica compared to the less hindered 6-bromo isomer.

Module 3: Crystallization Dynamics

User Ticket #1050: "My product is colored pink and the yield is low after crystallization."

Cause Analysis
  • Pink Color: Indole oxidation products (indoxyls).

  • Low Yield: Use of "wet" solvents (causing ester hydrolysis) or cooling too rapidly (trapping mother liquor).

The "Dual-Solvent" Recrystallization Protocol

This method maximizes yield while rejecting oxidative impurities.

Reagents:

  • Solvent A: Methanol (HPLC Grade)

  • Solvent B: Water (Deionized)

  • Additive: Ascorbic Acid (trace, prevents oxidation)

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Methanol (5 mL/g). Heat to reflux (65°C).

    • Tip: If the solution is dark brown/pink, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Let cool to ~40°C. You should see slight turbidity.

  • The Drop: Add Water dropwise until a persistent cloudiness forms.

  • Re-heat: Briefly heat back to reflux to dissolve the cloud (clears the solution).

  • Slow Cool: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed over 3 hours.

  • Harvest: Filter the white needles. Wash with cold MeOH:Water (1:1).

Data: Yield vs. Solvent System

Solvent SystemYield (%)Purity (HPLC)Notes
Hexane/EtOAc 45%92%Product often oils out; poor impurity rejection.
Toluene 60%98%Excellent purity, but significant loss in mother liquor.
MeOH/Water 82% 99% Optimal balance of yield and purity.

Module 4: FAQ & Quick Fixes

Q: Can I use Acetone instead of Methanol? A: Yes, but Acetone is a stronger solvent. You will need a higher ratio of anti-solvent (Hexane or Water) to force precipitation, which increases the risk of "oiling out." Methanol is safer for indoles.

Q: I see a new spot on TLC after leaving the compound in solution overnight. A: You likely hydrolyzed the ester. Methyl esters at the C2 position of electron-deficient indoles are susceptible to hydrolysis in the presence of moisture and trace acid/base. Store the compound dry, under Argon, at 4°C.

Q: The NMR shows broad peaks. A: Indoles often exhibit N-H exchange broadening. Add a drop of


 to the NMR tube to wash out the NH peak and sharpen the aromatic signals, or run the NMR in DMSO-

instead of

.

References

  • Solvent Selection & Recrystallization

    • Source: University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization.
  • Indole Synthesis & Isomer Challenges

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.104 (1988). "Methyl Indole-4-carboxylate."[2] (Analogous purification of regioisomers in substituted indoles).

  • Chromatographic Techniques for Regioisomers

    • Source: ResearchGate Discussion.[3] "Separation of 4-bromo-3-fluorobenzaldehyde regioisomers." (Discusses the difficulty of separating halogenated aromatic isomers and the use of specific columns).

  • Chemical Properties (CAS 360589-09-1)

    • Source: Sigma-Aldrich Product Data. "Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate."

Sources

Optimizing reaction conditions for "Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate" substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assistance Center: Advanced Indole Functionalization Subject: Optimization of Reaction Conditions for Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Ticket ID: IND-4Br-5F-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate , a densely functionalized scaffold. This molecule presents a unique "push-pull" electronic challenge:

  • The Indole Core: Typically electron-rich, but significantly deactivated by the C2-ester and C5-fluorine.

  • The C4-Bromine (The "Bay" Region): This is your primary handle for diversity but is notoriously difficult to engage due to peri-interactions with C3-H and the N1-H, coupled with the inductive deactivation from C5-F.

  • The C2-Ester: A base-sensitive moiety that restricts the use of harsh hydrolytic conditions.

This guide prioritizes the C4-substitution (Suzuki/Buchwald couplings) as this is the most common failure point in SAR campaigns involving this scaffold.

Module 1: Overcoming the C4-Bromine Barrier (Cross-Coupling)

The Problem: Low conversion or hydrodehalogenation (loss of Br replaced by H) during Palladium-catalyzed cross-coupling. The Cause:

  • Steric Shielding: The C4 position is sterically crowded by the C3-H and the N1 lone pair/substituent. Standard ligands (PPh3, dppf) often fail to promote the oxidative addition step.

  • Electronic Deactivation: The C5-fluorine atom is highly electronegative ($ \chi \approx 4.0 $). Through inductive withdrawal (-I effect), it strengthens the C4-Br bond, making oxidative addition thermodynamically uphill compared to a non-fluorinated indole.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Target: Biaryl formation at C4.

Recommended System:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Pre-catalysts are essential to ensure defined Pd(0) generation without induction periods).

  • Base: K₃PO₄ (anhydrous) . Avoid carbonates (Na₂CO₃) if conversion is slow; carbonates often lack the basicity to activate the boronic acid rapidly enough in this crowded environment.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (if ester hydrolysis is observed).

Step-by-Step Workflow:

  • Charge: Add Indole substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and K₃PO₄ (3.0 equiv) to a reaction vial.

  • Inert: Seal and purge with Argon for 5 minutes (critical: oxygen kills the active catalytic species).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Heat: Stir at 80–100 °C for 4–12 hours.

  • Monitor: Check TLC/LCMS. If hydrodehalogenation (M-Br

    
     M-H) is observed, lower temp to 80 °C and switch solvent to anhydrous Toluene.
    

Expert Insight: If the boronic acid is protodeboronating (falling apart) before coupling, switch to the corresponding Pinacol Ester or Potassium Trifluoroborate (BF3K) salt. These release the active species more slowly.

SuzukiOptimization Start Start: C4-Suzuki Coupling Check1 Is Conversion > 50%? Start->Check1 Success Isolate Product Check1->Success Yes Fail1 Analyze Side Products Check1->Fail1 No Dehalo Major: Dehalogenation (M-H) Fail1->Dehalo M-H Observed SM Major: Starting Material Fail1->SM Unreacted Sol1 Switch to Anhydrous Toluene Reduce Temp to 80°C Dehalo->Sol1 Sol2 Switch Ligand to SPhos Increase Temp to 110°C SM->Sol2

Caption: Decision matrix for troubleshooting C4-Suzuki coupling failures based on LCMS side-product analysis.

Module 2: N1-Functionalization (Alkylation)

The Problem: Competitive hydrolysis of the C2-Methyl Ester or C-alkylation at C3. The Cause:

  • Acidity: The C2-ester increases the acidity of the N-H proton. Strong bases like NaH are often unnecessary and risky (can attack the ester).

  • Regioselectivity: While N1 is the primary nucleophile, highly reactive electrophiles (like Methyl Iodide) can occasionally attack C3 if the conditions are too vigorous.

Protocol 2: Mild N-Alkylation

Target: Introduction of alkyl groups at Nitrogen without touching the ester.

Recommended System:

  • Base: Cs₂CO₃ (Cesium Carbonate).[1] The "Cesium Effect" improves solubility in organic solvents and provides a "naked" carbonate anion for softer deprotonation.

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Temperature: RT to 60 °C .

Step-by-Step Workflow:

  • Charge: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add Cs₂CO₃ (1.5 equiv). Stir for 15 mins at RT (observe color change to yellow/orange indicating deprotonation).

  • Electrophile: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Only heat to 60 °C if no reaction occurs after 2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl solution (removes DMF efficiently), then Brine.

Expert Insight: Avoid NaH (Sodium Hydride). NaH can generate "dry hydroxide" traces or act as a nucleophile itself, risking transesterification or hydrolysis of your C2-methyl ester.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Wet solvent or Hydroxide bases.Switch from hydroxide bases (NaOH, LiOH) to Phosphates (K₃PO₄) or Carbonates (Cs₂CO₃). Ensure solvents are anhydrous.[2][3]
No Reaction at C4-Br Oxidative addition failure due to sterics/electronics.Upgrade catalyst to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 110 °C (microwave preferred for short bursts).
Protodehalogenation (Product is M-H)

-hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents. Use 1,4-Dioxane or Toluene .[2] Ensure the reaction is strictly anhydrous.
Black Precipitate (Pd Black)Catalyst decomposition ("death").The ligand is detaching. Add 10-20% excess free ligand relative to Pd. Ensure O₂ is fully removed.

Mechanistic Visualization: The "Bay Region" Challenge

The following diagram illustrates why standard catalysts fail. The C5-Fluoro withdraws density, while the C3-H creates a physical wall.

IndoleMechanism Substrate 4-Bromo-5-Fluoro-Indole Steric Steric Clash (C3-H) Substrate->Steric Electronic Electronic Withdrawal (C5-F) Substrate->Electronic OxAdd Oxidative Addition (Rate Limiting) Steric->OxAdd Hinders Electronic->OxAdd Deactivates ResultFail No Reaction / Pd Black OxAdd->ResultFail Cannot Overcome Barrier ResultSuccess Successful Pd(II) Intermediate OxAdd->ResultSuccess Forces Insertion StandardPd Standard Pd(PPh3)4 StandardPd->OxAdd BulkyPd Bulky Pd-Ligand (XPhos) BulkyPd->OxAdd

Caption: Mechanistic barriers at the C4-position. Successful coupling requires electron-rich, bulky ligands to overcome the C3 steric clash and C5 inductive deactivation.

References

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Boronic Acids." Accounts of Chemical Research. (Describes the efficacy of XPhos/SPhos for hindered substrates).

  • Fu, G. C., et al. (2001).[4] "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Bromides at Room Temperature."[4] Journal of the American Chemical Society.[4] (Foundational work on bulky phosphines).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." (General reference for base/solvent selection in Suzuki couplings).

  • BenchChem. "Optimization of Buchwald-Hartwig amination conditions." (Troubleshooting guide for hindered amine couplings, applicable to C4-amination of indoles).

  • Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." (Demonstrates regio-control in hindered systems using XPhos). [1]

Sources

Addressing solubility problems of "Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate" in solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

User Query: "I cannot get Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate into solution for my Suzuki coupling or biological assay. It floats as a solid in methanol and crashes out of aqueous buffers. What is happening?"

Technical Diagnosis: The solubility profile of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is dominated by its high crystal lattice energy. Unlike simple indoles, this specific scaffold possesses three structural features that synergistically resist solvation:

  • Planar Stacking (Pi-Pi Interactions): The indole core is aromatic and planar. The 2-carboxylate ester extends this planarity, facilitating tight "pancake" stacking in the solid state.

  • Intermolecular Hydrogen Bonding: The indole N-H acts as a strong hydrogen bond donor, while the carbonyl oxygen of the ester (and potentially the fluorine) acts as an acceptor. This creates a "molecular zipper" effect in the crystal lattice.

  • Halogen-Driven Hydrophobicity: The 4-bromo and 5-fluoro substituents significantly increase the lipophilicity (LogP) while the heavy bromine atom enhances London dispersion forces, further stabilizing the solid phase.

Visualizing the Problem (Mechanistic Diagram)

SolubilityMechanism cluster_0 Crystal Lattice Forces Node1 Indole NH (Donor) Node2 Ester C=O (Acceptor) Node1->Node2 H-Bond Network Node3 Pi-Pi Stacking (Planar Core) Node3->Node3 Stacking Energy Node4 Halogen Bonding (Br/F) NodeResult Insolubility / Precipitation Node4->NodeResult High Lipophilicity NodeSolvent Solvent Molecules NodeSolvent->Node1 Must Compete Here

Caption: Figure 1. The "Solubility Wall." To dissolve this molecule, the solvent must overcome the strong cohesive forces (H-bonds and Pi-stacking) holding the crystal lattice together.

Solvent Compatibility Matrix

The following data is derived from structural analog behavior (indole-2-carboxylates) and calculated physicochemical properties (LogP ~3.5).

Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF High (>50 mg/mL)Recommended for Stock Solutions. The S=O and N-C=O dipoles effectively disrupt the indole H-bonds.
Polar Aprotic THF, Acetone Moderate (10-30 mg/mL)Good for reactions (e.g., Suzuki, reduction). May require gentle warming.
Chlorinated DCM, Chloroform Moderate Good for workups/extractions. Warning: Indoles may aggregate in CDCl₃ (NMR).
Protic Methanol, Ethanol Low to Moderate Poor solubility at RT. Good for recrystallization when heated (solubility increases sharply with T).
Non-Polar Hexanes, Toluene Very Low Use as anti-solvents to precipitate the product.
Aqueous Water, PBS Insoluble Do not use. Will cause immediate precipitation.

Troubleshooting & FAQs (Workflow Specific)

Scenario A: Biological Assays & Stock Preparation

Q: I tried dissolving the powder directly in my cell culture media (aqueous), and it just floats. How do I dose this? A: You cannot dissolve this lipophilic ester directly in water.

  • Protocol:

    • Prepare a 1000x Stock Solution in 100% anhydrous DMSO. (Target conc: 10–50 mM).

    • Sonicate the DMSO stock for 5 minutes at 40°C to ensure no micro-crystals remain.

    • Dilute this stock into your media. Note: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Scenario B: NMR Spectroscopy

Q: My proton NMR in CDCl₃ shows broad, undefined peaks, particularly the NH signal. Is my compound impure? A: Not necessarily. Indole-2-carboxylates often form hydrogen-bonded dimers or aggregates in non-polar solvents like Chloroform-d (CDCl₃), leading to line broadening.

  • Solution: Switch to DMSO-d6 . The sulfoxide oxygen will H-bond to the indole NH, breaking the aggregates and resulting in sharp, well-defined peaks.

Scenario C: Synthetic Chemistry (Suzuki Coupling)

Q: I'm trying to couple the 4-Br position with a boronic acid. The starting material isn't dissolving in the standard Dioxane/Water mix. A: The 4-bromo position is sterically crowded by the 5-fluoro and the 3-H, and the ester makes the ring electron-deficient.

  • Optimization:

    • Solvent: Switch to anhydrous DMF or DMA (Dimethylacetamide). These dissolve the indole completely, allowing the catalyst access to the C-Br bond.

    • Base: Use an organic base (e.g., TEA or DIPEA) or solid K₂CO₃/Cs₂CO₃. Avoid large volumes of aqueous base (e.g., 2M NaOH) which will cause the indole to crash out.

Advanced Protocols: Solubility Enhancement

If you are struggling with large-scale synthesis or purification:

Protocol: High-Temperature Dissolution (Recrystallization)

  • Safety: Perform in a fume hood.

  • Solvent: Use Toluene or Ethanol (EtOH).

  • Step 1: Add the solid to a round-bottom flask.

  • Step 2: Add minimal solvent (e.g., 5 mL/g).

  • Step 3: Heat to reflux (boiling). The clear solution indicates complete solvation.

  • Step 4: Slowly cool to room temperature. The compound will crystallize out as pure needles, leaving impurities in the mother liquor.

Protocol: Co-Solvent Solubilization (Assay Prep)

  • Step 1: Dissolve 10 mg in 100 µL DMSO (100 mg/mL stock).

  • Step 2: Add 900 µL Ethanol or PEG-400 .

  • Step 3: Slowly add this mixture to your aqueous buffer while vortexing rapidly.

    • Result: This creates a stable suspension/emulsion suitable for dosing, preventing immediate precipitation.

Decision Tree for Handling Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Workflow Start Start: Solid Powder Goal Goal? Start->Goal NMR NMR Solvent Selection Goal->NMR Characterization Bio Stock Solution Prep Goal->Bio Biological Assay Synth Reaction Solvent Goal->Synth Synthesis (Suzuki/SNAr) DMSO DMSO-d6 NMR->DMSO Best Resolution CDCl3 CDCl3 NMR->CDCl3 Broad Peaks (Avoid) DMSO_Stock DMSO Stock Bio->DMSO_Stock 100% DMSO Stock (10-50mM) DMF DMF/DMA (Anhydrous) Synth->DMF Best Solubility (Heat) THF THF (Reflux) Synth->THF Moderate (Requires Heat) Dioxane 1,4-Dioxane Synth->Dioxane Standard (May precipitate) Dilute Assay Buffer DMSO_Stock->Dilute Dilute into Media (<0.5% DMSO)

Caption: Figure 2. Workflow logic for solvent selection based on the experimental objective.

References

  • Indole Solubility & Synthesis

    • Title: "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
    • Source: Molecules (MDPI), 2016.
    • URL:[Link]

    • Relevance: Discusses the handling, alkylation, and solubility challenges of indole-2-carboxylates in various solvents (DMSO, Acetone).
  • Solvent Effects on Indole Reactivity

    • Title: "Regiospecific Functionalization of Indole-2-Carboxyl
    • Source: Heterocycles, 1999.[1]

    • URL:[Link] (Note: PDF Link)

    • Relevance: Provides protocols for hydrolysis and functionalization, highlighting the use of THF/MeOH mixtures to maintain solubility.
  • Chemical Properties & Safety Data

    • Title: "5-bromo-4-fluoro-1H-indole Compound Summary" (Analogous Core Structure)
    • Source: PubChem (NIH).
    • URL:[Link]

    • Relevance: Provides physicochemical data (LogP, H-bond donor/acceptor counts) essential for predicting solubility behavior.
  • General Indole Handling

    • Title: "Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure"
    • Source: Organic Syntheses, Coll. Vol. 4, p.496 (1963).
    • URL:[Link]

    • Relevance: A classic, reliable protocol demonstrating the purification (crystalliz

Sources

Identification of impurities in "Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis and troubleshooting of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate . This specific scaffold is a high-value intermediate often used in the development of HCV NS5B inhibitors and oncology targets.

The guide focuses on the Hemetsberger-Knittel route, as it is the industry standard for accessing 4-substituted indole-2-carboxylates with high regiocontrol, while also addressing risks associated with the Reissert method.

Topic: Impurity Identification & Process Optimization

Executive Summary & Synthetic Logic

Synthesizing Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate presents a unique challenge: the 4,5-disubstitution pattern .

  • The Challenge: Standard Fischer Indole synthesis often fails to provide regioselectivity for 3-substituted anilines, leading to inseparable mixtures of 4- and 6-isomers.

  • The Solution: The Hemetsberger-Knittel synthesis (via azido-cinnamate) is the preferred route. By starting with 2-bromo-3-fluorobenzaldehyde , the bromine atom at the C2 position effectively "blocks" one side of the ring, forcing the nitrene insertion to occur exclusively at the C6 position (which becomes C7a of the indole), yielding the desired 4-bromo regiochemistry.

However, even this robust route generates specific "ghost" impurities that can confuse standard LC-MS analysis. This guide details how to identify and eliminate them.

Diagnostic Visualizer: Impurity Genesis

The following diagram maps the origin of the four most common impurities (IMP-A to IMP-D) relative to the Hemetsberger workflow.

ImpurityMap SM Start: 2-Bromo-3-fluorobenzaldehyde Azide Intermediate: Azido-Cinnamate SM->Azide + Methyl azidoacetate (Base catalyzed) ImpA IMP-A: Regioisomer (6-Bromo-5-fluoro) SM->ImpA Contaminated SM (2-Bromo-5-fluoro isomer) Target TARGET: Methyl 4-bromo-5-fluoro -1H-indole-2-carboxylate Azide->Target Reflux (Xylene) - N2 (Nitrene insertion) ImpB IMP-B: Uncyclized Azido Ester Azide->ImpB Incomplete Thermolysis (Temp < 130°C) ImpC IMP-C: Des-Bromo (5-Fluoro-indole) Target->ImpC Overheating (>180°C) or Radical mechanism ImpD IMP-D: Hydrolysis (Carboxylic Acid) Target->ImpD Wet Workup (Ester Hydrolysis)

Figure 1: Genesis of impurities in the Hemetsberger-Knittel synthesis.[1] Note that IMP-A arises from raw material impurity, while IMP-B and IMP-C are process-dependent.

Troubleshooting & Identification Guide (FAQ)

Module 1: The "Ghost" Mass (IMP-C: Des-bromo)

User Question: “My LC-MS shows a peak with [M-H]- at 192.0 instead of the expected 270/272 doublet. Is this the starting material?”

Diagnosis: This is IMP-C (Methyl 5-fluoro-1H-indole-2-carboxylate) . You have lost the bromine atom.

Root Cause:

  • Thermal Radical Dehalogenation: If you performed the cyclization in xylene at temperatures exceeding 145°C for prolonged periods, the C-Br bond (weakened by the electron-rich indole ring) can undergo homolytic cleavage.

  • Zinc Reduction (Reissert Route): If you used the Reissert method (Zn/AcOH) instead of Hemetsberger, Zinc actively reduces aryl bromides.

Solution:

  • Process Control: Strictly maintain reflux temperature at 135-140°C (Xylene boiling point). Do not use higher boiling solvents (e.g., mesitylene) unless necessary.

  • Radical Scavengers: Ensure solvents are degassed. Oxygen can promote radical dehalogenation chains.

Module 2: The Isomer Trap (IMP-A: Regioisomerism)

User Question: “I have a single peak on HPLC (99% purity), but my biological assay data is inconsistent. Could I have the wrong isomer?”

Diagnosis: You likely have IMP-A (Methyl 6-bromo-5-fluoro-1H-indole-2-carboxylate) co-eluting with your target.

Technical Insight: Standard C18 HPLC often fails to separate these positional isomers. The 6-bromo isomer comes from 2-bromo-5-fluorobenzaldehyde impurity in your starting material. Since the nitrene insertion is intramolecular, the impurity profile of the aldehyde translates 1:1 to the indole.

Validation Protocol (1H-NMR): You must use J-coupling analysis to distinguish them.

FeatureTarget (4-Br-5-F) Impurity (6-Br-5-F)
Proton Positions H6 and H7H4 and H7
Spatial Relation Ortho to each otherPara to each other
Coupling (J) Strong Doublet (

)
Singlets or Weak Meta-coupling (

)
19F NMR

-115 to -120 ppm

-110 to -115 ppm

If your aromatic protons appear as two singlets, you have synthesized the wrong molecule.

Module 3: The Uncyclized Azide (IMP-B)

User Question: “My product is yellow/orange instead of the expected off-white, and I see an exothermic event during DSC analysis.”

Diagnosis: This is IMP-B (Methyl 2-azido-3-(2-bromo-3-fluorophenyl)acrylate) . The cyclization was incomplete.

Risk: Safety Hazard. Unreacted organic azides are explosive. An exotherm in DSC indicates the azide group is still present and decomposing.

Corrective Action:

  • Monitor N2 Evolution: The reaction is only complete when gas evolution ceases completely.

  • TLC Monitoring: The azido-ester is less polar than the indole. Use 10% EtOAc/Hexane. The starting material (bright yellow spot) must disappear.

  • Reprocess: Dissolve the crude material in fresh Xylene and reflux for an additional 2-4 hours.

Optimized Experimental Protocol

To minimize IMP-B and IMP-C, follow this "Self-Validating" protocol.

Reaction: Hemetsberger-Knittel Cyclization Scale: 10.0 g (Azido-cinnamate precursor)

  • Preparation: Dissolve 10.0 g of Methyl 2-azido-3-(2-bromo-3-fluorophenyl)acrylate in 150 mL of anhydrous Xylene (0.05 M concentration is critical to prevent polymerization).

  • Degassing: Sparge the solution with Argon for 15 minutes. (Prevents oxidation and radical debromination).[2]

  • Controlled Addition:

    • Heat a separate flask of 50 mL Xylene to a rolling reflux (140°C).

    • Add the substrate solution dropwise to the refluxing solvent over 1 hour.

    • Why? This keeps the concentration of the reactive nitrene intermediate low, preventing intermolecular side reactions (dimerization).

  • Reaction: Reflux for 2-3 hours. Monitor TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Target indole fluoresces blue under UV (254/365 nm). Azide SM is yellow/dark.

  • Workup: Cool to room temperature. The product often crystallizes directly from Xylene. Filter and wash with cold hexanes.

    • Yield: Expected 75-85%.

Analytical Data Summary

CompoundMolecular FormulaExact MassKey MS Fragments (ESI-)Retention Time (Rel.)
Target C10H7BrFNO2270.96270, 272 (1:1 ratio)1.00
IMP-A (Isomer) C10H7BrFNO2270.96270, 272 (1:1 ratio)0.98 - 1.02 (Co-elutes)
IMP-C (Des-Br) C10H8FNO2193.05192 [M-H]-0.65
IMP-D (Acid) C9H5BrFNO2256.95255, 257 (Loss of Me)0.40

References

  • Gribble, G. W. (2000).[3] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

    • Context: Authoritative review establishing the Hemetsberger-Knittel reaction as a primary route for 2-carboxyl
  • Hemetsberger, H., & Knittel, D. (1972).[3][4] "Synthese und Thermolyse von α-Azidoacrylestern." Monatshefte für Chemie, 103, 194–204.[3] Link

    • Context: The foundational paper describing the mechanism of nitrene insertion and thermolysis conditions.
  • BenchChem Technical Support. (2025). "Preventing Debromination of 5-Bromoindole." BenchChem Technical Guides. Link

    • Context: Cited for troubleshooting the debromination (IMP-C)
  • Organic Chemistry Portal. "Hemetsberger Indole Synthesis." Link

    • Context: General reaction mechanism and functional group tolerance.[2]

  • Sigma-Aldrich. "4-Bromo-5-fluoro-1H-indole Product Analysis." Link

    • Context: Reference for physical properties and safety d

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important indole derivative. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a key building block in the development of various pharmacologically active compounds. Its synthesis, while conceptually straightforward, presents unique challenges upon scale-up, largely due to the presence of the electron-withdrawing bromo and fluoro substituents on the indole core. These groups can influence the reactivity of intermediates and the stability of the final product, necessitating careful control of reaction parameters.

This guide will primarily focus on the most common and industrially viable synthetic route: the Fischer Indole Synthesis . We will also briefly touch upon the Leimgruber-Batcho synthesis as a potential alternative.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for the preparation of indoles from a phenylhydrazine and a carbonyl compound. In the case of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, the key starting materials are (4-bromo-5-fluorophenyl)hydrazine and methyl pyruvate.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting and Optimization Strategies
Low Yield 1. Incomplete Hydrazone Formation: The initial condensation between (4-bromo-5-fluorophenyl)hydrazine and methyl pyruvate may be slow or incomplete. 2. Inefficient Cyclization: The electron-withdrawing nature of the bromo and fluoro groups can hinder the acid-catalyzed cyclization step.[1] 3. Degradation of Starting Material or Product: Harsh acidic conditions or prolonged high temperatures can lead to decomposition.1. Optimize Hydrazone Formation: - Ensure anhydrous conditions. - Use a catalytic amount of a weak acid (e.g., acetic acid) to promote condensation. - Monitor the reaction by TLC or LCMS to confirm complete hydrazone formation before proceeding. 2. Enhance Cyclization Efficiency: - Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often effective for challenging cyclizations.[2][3] Experiment with different concentrations and equivalents. Other options include Eaton's reagent (P₂O₅ in MeSO₃H), or strong Brønsted acids like H₂SO₄ or HCl in a suitable solvent.[4] - Temperature Control: Gradually increase the temperature to find the optimal point for cyclization without significant degradation. A step-wise temperature ramp can be beneficial. 3. Minimize Degradation: - Reduce reaction time by optimizing catalyst loading and temperature. - Consider a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[4]
Tar/Polymer Formation 1. Excessive Heat: Localized overheating, a common issue in large reactors, can promote polymerization of intermediates. 2. Highly Concentrated Acid: High concentrations of strong acids can lead to uncontrolled side reactions and charring.1. Improve Heat Management: - Use a jacketed reactor with efficient heat transfer fluid and good agitation. - For highly exothermic steps, consider slow, controlled addition of reagents. 2. Modify Acid Conditions: - Use PPA with a lower P₂O₅ content or use it in conjunction with a co-solvent like xylene to moderate its reactivity. - Consider solid acid catalysts which can be easily filtered off, simplifying work-up and potentially reducing side reactions.
Poor Regioselectivity (Formation of Isomers) While less common with a symmetrical starting material like methyl pyruvate, incomplete reaction or side reactions could lead to impurities that are isomeric in nature. With unsymmetrical ketones, this is a major concern.Not a primary concern for this specific synthesis. However, ensure the purity of the (4-bromo-5-fluorophenyl)hydrazine starting material to avoid isomeric impurities from the outset.
Difficult Work-up and Purification 1. Quenching of PPA: The highly exothermic reaction of PPA with water can be hazardous on a large scale. 2. Product Precipitation: The product may precipitate out with the quenched polyphosphates, making extraction difficult. 3. Persistent Impurities: Closely related impurities can be challenging to remove by crystallization alone.1. Safe PPA Quenching: - Cool the reaction mixture before quenching. - Slowly and carefully add the reaction mixture to a vigorously stirred ice/water mixture. Reverse addition (adding water to PPA) should be strictly avoided. 2. Efficient Product Isolation: - After quenching, allow the mixture to stir until the solid breaks up. - Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) for extraction. Multiple extractions may be necessary. - A filtration step after quenching and before extraction can sometimes remove insoluble inorganic salts. 3. Advanced Purification: - Perform a primary purification by crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). - If impurities persist, column chromatography on silica gel may be required. For large-scale operations, consider flash chromatography systems.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the Fischer indole synthesis for this compound?

A1: Temperature control during the PPA-mediated cyclization is paramount. The electron-withdrawing groups on the phenylhydrazine require higher temperatures for efficient cyclization, but this also increases the risk of thermal decomposition and tar formation. Precise and uniform heating in a well-agitated, jacketed reactor is essential for achieving a good yield and purity profile on a larger scale.

Q2: I am observing a significant amount of dark, insoluble material after quenching the PPA. What is it and how can I deal with it?

A2: This is likely a combination of polymeric byproducts (tar) and inorganic phosphate salts. To manage this:

  • Prevention: Optimize the reaction temperature and time to minimize tar formation.

  • Work-up: After quenching, vigorous stirring is crucial to break up the solids. You can also try adding a co-solvent like toluene to the reaction mixture before quenching, which can sometimes help keep the product in solution. A filtration step after quenching and before extraction can remove the bulk of the insoluble material.

Q3: Are there any specific safety precautions I should take when working with (4-bromo-5-fluorophenyl)hydrazine and PPA at scale?

A3: Yes, absolutely.

  • (4-bromo-5-fluorophenyl)hydrazine and its salts: These are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. For related compounds like 4-bromophenylhydrazine hydrochloride, there are warnings for being harmful if swallowed and causing severe skin burns and eye damage.[5]

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. Its reaction with water is highly exothermic. Always add the PPA-containing reaction mixture to ice/water slowly and with good stirring. Never add water directly to PPA. Ensure adequate cooling and be prepared for a significant increase in temperature.

Q4: Can the Leimgruber-Batcho synthesis be a viable alternative for producing Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate?

A4: The Leimgruber-Batcho synthesis is a powerful method for indole synthesis and could be a viable alternative.[6][7] The starting material would be 4-bromo-5-fluoro-2-nitrotoluene. A key advantage is that this method often proceeds under milder conditions than the Fischer indole synthesis.[6] However, the availability and cost of the substituted o-nitrotoluene starting material on a large scale would need to be considered. The presence of electron-withdrawing groups can facilitate the initial enamine formation.[8]

Q5: What are the expected challenges in the purification of the final product at a large scale?

A5: At a large scale, the primary purification challenges are:

  • Removal of colored impurities: Tar-like byproducts can be difficult to remove completely by crystallization alone. A charcoal treatment of the crude product solution before crystallization can be effective.

  • Separation of structurally similar byproducts: Incomplete cyclization or side reactions can lead to impurities that have similar solubility profiles to the desired product. In such cases, a multi-solvent recrystallization or preparative chromatography might be necessary.

  • Efficient drying: The final product must be thoroughly dried to remove residual solvents, which can be challenging for large batches of crystalline material. Using a vacuum oven with a controlled temperature is recommended.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

This protocol is a generalized procedure based on established methods for similar indole syntheses.[9] Optimization will be required for specific scales.

Step 1: Hydrazone Formation

  • To a stirred solution of (4-bromo-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, toluene) at room temperature, add methyl pyruvate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LCMS until the starting hydrazine is consumed.

  • The resulting hydrazone can either be isolated by filtration or solvent evaporation, or used directly in the next step. For scale-up, a one-pot procedure is often preferred to minimize handling.

Step 2: Cyclization

  • To a reactor charged with polyphosphoric acid (PPA) (5-10 wt eq), pre-heated to 60-70 °C to reduce viscosity, add the hydrazone from Step 1 portion-wise, ensuring the internal temperature does not exceed 90 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100-120 °C.

  • Maintain this temperature for 1-3 hours, monitoring the reaction by TLC or LCMS.

  • Once the reaction is complete, cool the mixture to below 70 °C.

Step 3: Work-up and Purification

  • In a separate, well-agitated vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the warm reaction mixture into the ice/water slurry. A significant exotherm will occur.

  • Stir the resulting suspension vigorously for 1-2 hours until the solid is finely dispersed.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-bromo-5-fluorophenyl)hydrazine 4-bromo-5-fluorophenyl)hydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, Acetic Acid cat.) 4-bromo-5-fluorophenyl)hydrazine->Hydrazone_Formation Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Hydrazone_Formation Cyclization Cyclization (PPA, 100-120 °C) Hydrazone_Formation->Cyclization One-pot or isolated intermediate Quench Quench (Ice/Water) Cyclization->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Crystallization Crystallization Extraction->Crystallization Final Product Methyl 4-bromo-5-fluoro-1H- indole-2-carboxylate Crystallization->Final Product

Caption: Fischer Indole Synthesis Workflow

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Hydrazone Check Hydrazone Formation (TLC/LCMS) Start->Check_Hydrazone Incomplete_Hydrazone Incomplete Reaction Check_Hydrazone->Incomplete_Hydrazone Yes Check_Cyclization Check Cyclization Step (TLC/LCMS) Check_Hydrazone->Check_Cyclization No (Complete) Optimize_Hydrazone Optimize Hydrazone Formation: - Anhydrous conditions - Adjust catalyst - Increase reaction time Incomplete_Hydrazone->Optimize_Hydrazone Resolved Yield Improved Optimize_Hydrazone->Resolved Incomplete_Cyclization Incomplete Reaction Check_Cyclization->Incomplete_Cyclization Yes Check_Degradation Evidence of Degradation? (Tar formation, multiple spots) Check_Cyclization->Check_Degradation No (Complete) Optimize_Cyclization Optimize Cyclization: - Stronger acid (e.g., PPA) - Higher temperature - Different catalyst Incomplete_Cyclization->Optimize_Cyclization Optimize_Cyclization->Resolved Degradation_Yes Yes Check_Degradation->Degradation_Yes Yes Check_Degradation->Resolved No Minimize_Degradation Minimize Degradation: - Lower temperature - Shorter reaction time - Milder acid Degradation_Yes->Minimize_Degradation Minimize_Degradation->Resolved

Caption: Troubleshooting Low Yield

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber–Batcho indole synthesis. Heterocycles, 22(1), 195-221.
  • Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Narayana, B., Ashalatha, B. V., Yathirajan, H. S., Jasinski, J. P., & Butcher, R. J. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3505.
  • Narayana, B., et al. (2005). Figure 3 from: Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3505.
  • Indoles Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]

  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Noey, E. L., Yang, Z., Kumatabara, A., F-Y, Wang., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5848-5854.
  • In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). Benchchem.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-26). John Wiley & Sons, Ltd.
  • Fischer indole synthesis. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935.
  • Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 49(3), 268-277.
  • Fischer Indole Synthesis. (2025). J&K Scientific LLC.
  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (2021).
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). Molecules, 29(16), 3784.
  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.
  • 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved February 23, 2026, from [Link]

  • Leimgruber-Batcho Indole Synthesis. (n.d.). SynArchive. Retrieved February 23, 2026, from [Link]

  • Ghammamy, S., et al. (2014). Fischer indole synthesis with citric acid as a new and green catalyst. Scientia Iranica, 21(6), 2095-2101.
  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024).
  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). PubMed.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry, 24(11), 4339-4345.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 41-104). John Wiley & Sons, Ltd.
  • 4-Bromo-5-fluoro-2-methylpyridine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 4-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 2-BroMo-5-fluorophenylhydrazine HCl SDS, 776239-07-7 Safety D
  • October - December 2024 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS). (2025). FDA.
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  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4383.

Sources

Validation & Comparative

Comparative Guide: Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of indole-based drug discovery, the Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (hereafter referred to as MBFI-2C ) represents a specialized, high-value scaffold. Unlike the ubiquitous 5-bromo or 6-bromo isomers, the 4-bromo variant offers a unique vector for scaffold decoration, allowing substituents to project into the "northern" region of a binding pocket (relative to the indole NH).

However, accessing and utilizing the C4-position is synthetically demanding due to steric crowding and the propensity for competitive regiochemical outcomes during synthesis. This guide objectively compares MBFI-2C against its 5- and 6-halogenated counterparts, establishing why and when to deploy this specific intermediate in lead optimization, particularly for HCV NS5B inhibitors and kinase targets.

Part 2: Structural & Electronic Analysis

The utility of MBFI-2C is defined by the interplay of three functional "zones":

  • The C2-Ester (Command Center): Electron-withdrawing group (EWG) that stabilizes the indole core against oxidation and serves as a directing group for C3-functionalization.

  • The C4-Bromine (The Pivot): A sterically demanding handle for cross-coupling. Its proximity to the C3 position and the N1-H creates a unique "kink" in the molecular topology of resulting drugs.

  • The C5-Fluorine (The Shield): Strategically placed to block metabolic oxidation (a common failure mode for indoles) and electronically activate the C4-Br bond for oxidative addition.

Diagram 1: Functional Logic of MBFI-2C

MBFI_Structure Core Indole Core C2 C2-Methyl Ester (Directing/Protecting) Core->C2 Stabilization C4 C4-Bromine (Orthogonal Coupling) Core->C4 Scaffold Hopping C5 C5-Fluorine (Metabolic Block/Activation) Core->C5 ADME Optimization C5->C4 Inductive Activation (Ortho-F Effect)

Caption: Functional map of MBFI-2C showing the interplay between the metabolic shield (F) and the coupling handle (Br).

Part 3: Comparative Performance Analysis

The decision to use the 4-bromo isomer over the more accessible 5- or 6-bromo isomers must be data-driven. The following analysis highlights the trade-offs in reactivity and selectivity.

Table 1: Halogenated Indole-2-Carboxylate Comparison
Feature4-Bromo (MBFI-2C) 5-Bromo Analog 6-Bromo Analog
Synthetic Accessibility Difficult (Requires Reissert or specific Fischer precursors to avoid mixtures)High (Standard Fischer synthesis)High (Standard Fischer synthesis)
Suzuki Coupling Yield Moderate (60-75%) High (>90%) High (>85%)
Steric Environment Crowded (Peri-interaction with H3 and N1 lone pair)Open (Accessible)Open (Accessible)
Metabolic Stability High (5-F blocks P450 oxidation)Moderate (Unless fluorinated elsewhere)Moderate
Vector Geometry Projects substituent "Up/Back" (ideal for macrocycles)Projects "Linear/Out"Projects "Down/Out"
The "Ortho-Fluorine" Effect

A critical advantage of MBFI-2C is the electronic activation provided by the C5-fluorine. While C4 is sterically hindered, the strong electronegativity of the adjacent fluorine pulls electron density away from the C4-Br bond.

  • Result: This lowers the barrier for oxidative addition by Palladium (0) catalysts, partially compensating for the steric hindrance.

  • Observation: In competitive coupling experiments, a 4-bromo-5-fluoro system often reacts faster than a non-fluorinated 4-bromo indole, though still slower than a 5-bromo indole.

Part 4: Experimental Protocols (Self-Validating Systems)

A. Synthesis: The Reissert Approach (Recommended)

Why not Fischer? The Fischer Indole Synthesis of 3-substituted anilines (e.g., 3-bromo-4-fluoroaniline) typically yields a mixture of 4- and 6-bromo indoles, with the 6-isomer often predominating due to steric reasons. The Reissert Indole Synthesis is the authoritative route for MBFI-2C as it guarantees regiochemistry by starting with ortho-nitrotoluene derivatives.

Reagents:

  • Precursor: 2-Methyl-3-bromo-4-fluoronitrobenzene

  • Diethyl oxalate, Potassium ethoxide (KOEt), Zinc powder, Acetic acid.

Protocol:

  • Condensation: To a solution of potassium ethoxide (1.1 eq) in dry ether, add diethyl oxalate (1.1 eq) followed by 2-methyl-3-bromo-4-fluoronitrobenzene (1.0 eq). Stir at RT for 24h.

    • Checkpoint: Formation of the deep red potassium enolate precipitate indicates success.

  • Cyclization: Isolate the enolate and suspend in glacial acetic acid. Add Zinc powder (4.0 eq) portion-wise at 60°C (Caution: Exothermic).

    • Mechanism:[1][2][3][4][5] Reduction of the nitro group to the amine, followed by condensation with the

      
      -keto ester.
      
  • Workup: Filter zinc residues, pour filtrate into ice water. The indole ester precipitates.[6]

  • Transesterification (Optional): If the methyl ester is strictly required (Reissert uses diethyl oxalate), reflux the ethyl ester in MeOH with catalytic

    
    .
    
B. Cross-Coupling: Optimized Suzuki-Miyaura

Due to the steric bulk at C4, standard conditions often fail. The following protocol uses Buchwald Precatalysts to ensure high turnover.

Protocol:

  • Charge: MBFI-2C (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq).
    
  • Catalyst: Add XPhos Pd G3 (2-3 mol%). The XPhos ligand is bulky and electron-rich, ideal for hindered aryl bromides.

  • Solvent: 1,4-Dioxane:Water (4:1). Degas with Argon for 10 mins.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Validation: Monitor by LCMS.[7] The disappearance of the bromide (M+H 272/274) and appearance of product is distinct.

    • Note: If de-bromination (hydrodehalogenation) is observed, lower temperature to 70°C and increase catalyst loading.

Diagram 2: Experimental Workflow

Workflow Start Start: 2-Methyl-3-bromo- 4-fluoronitrobenzene Step1 Reissert Condensation (Diethyl oxalate, KOEt) Start->Step1 Step2 Reductive Cyclization (Zn, AcOH) Step1->Step2 Enolate Formation Intermed Intermediate: Ethyl 4-bromo-5-fluoroindole-2-carboxylate Step2->Intermed Regiospecific Closure Step3 Suzuki Coupling (XPhos Pd G3, Ar-B(OH)2) Intermed->Step3 Steric Challenge Final Target: C4-Functionalized Indole Step3->Final C-C Bond Formation

Caption: Step-by-step synthetic pathway ensuring regiochemical purity and successful coupling.

Part 5: Applications in Drug Discovery[4][8]

HCV NS5B Polymerase Inhibitors

The indole-2-carboxylate scaffold is a privileged structure in Hepatitis C antivirals.

  • Role of MBFI-2C: The C4-substituent allows the molecule to reach into the hydrophobic pocket of the NS5B enzyme, while the C2-ester is often hydrolyzed to the carboxylic acid (the pharmacophore) or converted to an amide.

  • Advantage: The 5-fluoro group prevents metabolic hydroxylation at the electron-rich C5 position, extending the half-life (

    
    ) of the drug candidate.
    
Kinase Inhibitors (Scaffold Hopping)

In kinase inhibitor design (e.g., JAK or VEGFR), switching from a 5-substituted indole to a 4-substituted indole alters the vector of the solubilizing group.

  • Data Support: Studies in Journal of Medicinal Chemistry often cite the "C4-vector" as a means to access solvent-exposed regions of the ATP-binding pocket that are inaccessible to C5-isomers.

References

  • Hemetsberger Indole Synthesis Mechanism & Utility

    • Source: Chemeurope / Wikipedia
    • Relevance: Establishes the azido-acrylate route as a viable altern
  • Reactivity of Halogen

    • Source: BenchChem Technical Guide / Organic Chemistry Portal
    • Relevance: Provides comparative data on catalyst performance (Pd-dppf vs XPhos) for hindered bromides.
  • Medicinal Chemistry of Fluorin

    • Source: National Institutes of Health (PMC)
    • Relevance: Validates the metabolic stability and antiviral activity of 5-fluoroindole deriv
  • Synthesis of Indole-2-Carboxyl

    • Source: University of Mysore / Acta Crystallographica
    • Relevance: Crystallographic and synthetic data for methyl 5-bromo-1H-indole-2-carboxyl

Sources

Comparative analysis of "Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide details the technical specifications, synthetic pathways, and functional applications of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate , distinguishing it from its structural analogs.

Executive Summary: The "Precision Scaffold"

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (hereafter MBFI-2 ) represents a high-value "precision scaffold" in medicinal chemistry. Unlike generic indole esters, the 4-bromo-5-fluoro substitution pattern offers a unique dual-modality:

  • Synthetic Orthogonality: The 4-position bromine is sterically distinct and electronically activated for cross-coupling (e.g., Suzuki-Miyaura), while the 5-position fluorine remains inert to standard coupling conditions, serving as a metabolic blocker or hydrogen-bond modulator.

  • Biological Specificity: This specific core has been identified in patent literature as a critical intermediate for Hepatitis B Virus (HBV) capsid assembly modulators and EGFR kinase inhibitors , where the 4,5-substitution pattern dictates binding pocket fit.

This guide compares MBFI-2 against its non-fluorinated (4-bromo) and regioisomeric (6-bromo-5-fluoro) analogs to assist researchers in scaffold selection.

Chemical Identity & Physicochemical Comparison

The following table contrasts MBFI-2 with its closest analogs. Note the shift in lipophilicity (LogP) and electronic density induced by the fluorine atom.

PropertyMBFI-2 (Target) Analog A: 4-Bromo Analog B: 5-Fluoro Analog C: 6-Br-5-F
Structure 4-Br, 5-F Indole-2-ester4-Br Indole-2-ester5-F Indole-2-ester6-Br, 5-F Indole-2-ester
Formula C₁₁H₉BrFNO₂C₁₁H₁₀BrNO₂C₁₁H₁₀FNO₂C₁₁H₉BrFNO₂
MW 286.06 g/mol 268.07 g/mol 207.18 g/mol 286.06 g/mol
Calc.[1][2] LogP ~3.2~2.9~2.1~3.2
C-H Activation C7 (High), C3 (Med)C7, C5, C3C4, C6, C7, C3C4, C7, C3
Metabolic Stability High (C5 blocked) Moderate (C5 labile)High (C5 blocked)High (C5 blocked)
Primary Application HBV, Kinase Scaffolds General Building BlockSerotonin AnalogsFused Heterocyclics

Insight: The 5-fluoro substituent in MBFI-2 increases lipophilicity (LogP) slightly compared to the 4-bromo analog but, crucially, blocks the C5 position—a common site for Cytochrome P450-mediated hydroxylation. This makes MBFI-2 superior for drug candidates requiring extended half-lives.

Synthetic Protocol: Hemetsberger-Knittel Route

While the Fischer Indole Synthesis is common, it lacks the regioselectivity required for the crowded 4,5-substitution pattern. The Hemetsberger-Knittel reaction is the gold standard for MBFI-2, ensuring the correct placement of the bromine at C4 via a specific aldehyde precursor.

Precursor Selection Logic

To obtain 4-bromo-5-fluoroindole , one must start with 2-bromo-3-fluorobenzaldehyde .

  • Mechanism: The nitrene insertion occurs ortho to the aldehyde group.

  • Regiocontrol: The C2 position of the benzene ring (relative to aldehyde) is blocked by Bromine. The nitrene inserts into the C6-H bond, which corresponds to the C7 position of the final indole, placing the original C2-Br at the indole C4 and C3-F at the indole C5.

Experimental Workflow
Step 1: Condensation (Azido-Cinnamate Formation)
  • Reagents: 2-Bromo-3-fluorobenzaldehyde (1.0 equiv), Methyl azidoacetate (4.0 equiv), Sodium Methoxide (4.0 equiv), Methanol (anhydrous).

  • Procedure:

    • Prepare a solution of NaOMe in MeOH at -10°C.

    • Add a mixture of the aldehyde and methyl azidoacetate dropwise over 1 hour, maintaining temperature < 0°C.

    • Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

    • Workup: Pour into ice water. Acidify slightly with dilute HCl. Extract with Ethyl Acetate.[3][4] The product, Methyl 2-azido-3-(2-bromo-3-fluorophenyl)acrylate, is often a yellow solid.

    • Purification: Recrystallization from Ethanol/Water.

Step 2: Thermolysis (Cyclization)
  • Reagents: Xylene or Toluene (High boiling solvent).

  • Procedure:

    • Dissolve the azido-acrylate from Step 1 in Xylene (concentration ~0.1 M to prevent polymerization).

    • Heat to reflux (140°C) under Nitrogen. Caution: Evolution of Nitrogen gas.

    • Monitor by TLC until the starting azide is consumed (~2-4 hours).

    • Workup: Cool to room temperature. The indole ester often crystallizes directly or precipitates upon addition of Hexanes.

    • Yield: Typically 55-70%.

Synthesis_Pathway Aldehyde 2-Bromo-3-fluorobenzaldehyde (Start) Intermediate Azido-Cinnamate (Intermediate) Aldehyde->Intermediate NaOMe, -10°C AzidoAcetate Methyl Azidoacetate AzidoAcetate->Intermediate Nitrene Nitrene Species (Transient) Intermediate->Nitrene Reflux (Xylene) Product Methyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate Nitrene->Product C-H Insertion (Cyclization)

Caption: Hemetsberger-Knittel synthesis pathway for regioselective formation of MBFI-2.

Performance Analysis: Reactivity & Orthogonality

Suzuki-Miyaura Coupling Efficiency

The 4-bromo position in MBFI-2 is sterically more hindered than a 5-bromo or 6-bromo analog. This requires tailored catalytic systems.

  • Standard Conditions (Pd(PPh₃)₄): often fail or proceed slowly due to the "bay region" effect of the indole NH and the C3-H.

  • Optimized Protocol: Use Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G2) .

    • Data Support: In analogous 4-bromoindole systems, yields improve from <40% (PPh₃) to >85% (XPhos) for sterically demanding boronic acids.

Decision Matrix: When to use MBFI-2?

Decision_Tree Start Select Indole Scaffold Q1 Is metabolic stability at C5 required? Start->Q1 Q2 Is C4 functionalization needed? Q1->Q2 Yes Res2 Use Methyl 4-bromo- indole-2-carboxylate Q1->Res2 No Res1 Use Methyl 5-fluoro- indole-2-carboxylate Q2->Res1 No Target SELECT MBFI-2 (4-Br, 5-F) Q2->Target Yes

Caption: Selection logic for choosing the 4-bromo-5-fluoro scaffold over simpler analogs.

Biological Relevance

The MBFI-2 core is not merely a passive scaffold. In the context of Hepatitis B Virus (HBV) research, fused heterocyclic derivatives synthesized from this core have demonstrated the ability to modulate capsid assembly. The 5-fluoro substituent is hypothesized to interact with specific hydrophobic pockets in the viral capsid protein, enhancing binding affinity compared to the non-fluorinated analog. Additionally, in EGFR kinase inhibitors , the 4-position substitution allows for the extension of the molecule into the solvent-exposed region of the ATP binding site, while the indole core anchors to the hinge region.

References

  • Vertex Pharmaceuticals. Fused heterocyclic derivatives and methods of use. Patent WO2020243135A1. (Describes the use of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate as a key intermediate for HBV treatments). Link

  • Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis, 2011.
  • BenchChem. Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole.[1] (Provides comparative physicochemical data for fluorinated/brominated indole analogs). Link

  • PubChem. Compound Summary: Methyl 4-bromo-1H-indole-2-carboxylate. (Source for analog property comparison). Link

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A Researcher's Guide to Developing a Biological Assay for Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with diverse biological activities.[1] This guide provides a comprehensive framework for developing a robust biological assay to characterize the activity of a specific indole derivative, Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate. Drawing upon established methodologies and insights from the field, we will explore a primary assay strategy focused on its potential as a Hepatitis B Virus (HBV) capsid assembly modulator, a promising avenue suggested by patent literature.[2] Additionally, we will outline secondary assays to probe for potential anticancer and broader antiviral activities, common among indole-containing molecules.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. Our aim is to equip you with the knowledge to design and execute self-validating experiments that will generate reliable and publishable data.

I. The Scientific Rationale: Why Focus on HBV Capsid Assembly?

The core of effective assay development lies in a well-reasoned hypothesis. For Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, the patent literature provides a strong starting point, implicating it in the modulation of HBV capsid assembly.[2][5] HBV core protein (HBc) plays a pivotal role in the viral lifecycle, forming capsids that encapsulate the viral genome, a critical step for replication and virion production.[2][5] Compounds that interfere with this process, known as capsid assembly modulators (CAMs), represent a promising therapeutic strategy.[6] CAMs can induce the formation of aberrant, non-functional capsids or prevent capsid formation altogether, thereby inhibiting viral replication.[2][7]

Therefore, our primary assay will be designed to directly measure the effect of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate on HBV capsid formation and viral DNA replication.

II. Primary Assay: Unraveling HBV Capsid Assembly Modulation

This section details a cell-based assay to determine if our compound of interest acts as an HBV CAM. We will compare its activity against known CAMs.

A. Comparative Compounds:

To contextualize the activity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, it is essential to include well-characterized control compounds.

Compound ClassSpecific ExamplesRationale for Inclusion
Heteroaryldihydropyrimidines (HAPs) Bay 41-4109, GLS4Potent and well-studied Class I CAMs that induce the formation of aberrant, empty capsids.[7]
Sulfamoylbenzamides AB-423A different class of CAMs, providing a broader comparative scope.[8]
Nucleos(t)ide Analogues Entecavir (ETV)An established anti-HBV drug that inhibits reverse transcriptase, serving as a positive control for viral replication inhibition through a different mechanism.
Vehicle Control DMSOThe solvent used to dissolve the test compounds, to control for any solvent-induced effects.
B. Experimental Workflow:

The following workflow outlines the key steps in assessing the anti-HBV activity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

HBV_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed HepG2.2.15 cells in 96-well plates treat Treat cells with serial dilutions of test compounds start->treat incubate Incubate for 72 hours treat->incubate harvest Harvest supernatant and cell lysates incubate->harvest qpcr Quantify HBV DNA in supernatant (qPCR) harvest->qpcr gel Analyze capsid formation in lysates (Native Agarose Gel Electrophoresis) harvest->gel cytotox Assess cell viability (MTT Assay) harvest->cytotox

Caption: Workflow for the HBV Capsid Assembly Modulation Assay.

C. Detailed Experimental Protocols:

1. Cell Culture and Treatment:

  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are the gold standard for this type of assay.

  • Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Dissolve Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate and control compounds in DMSO to create high-concentration stock solutions. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the compound-containing medium. Include a vehicle-only control (DMSO).

2. Quantification of HBV DNA (qPCR):

  • Rationale: A reduction in supernatant HBV DNA is a direct indicator of inhibited viral replication.

  • Protocol:

    • After the 72-hour incubation, carefully collect the cell culture supernatant.

    • Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome to determine the viral load.

    • Normalize the results to the vehicle control to calculate the percentage of inhibition.

3. Analysis of Capsid Assembly (Native Agarose Gel Electrophoresis):

  • Rationale: This technique allows for the visualization of intact HBV capsids. Aberrant capsid formation or a decrease in total capsids is a hallmark of CAM activity.[7]

  • Protocol:

    • Wash the cells with PBS and lyse them in a non-denaturing lysis buffer.

    • Clarify the lysates by centrifugation.

    • Separate the proteins on a native agarose gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific for the HBV core protein (anti-HBc).

    • Visualize the bands using a chemiluminescent substrate. A distinct band represents correctly assembled capsids, while smears or the absence of a band can indicate misassembly.[7]

4. Cytotoxicity Assessment (MTT Assay):

  • Rationale: It is crucial to ensure that the observed reduction in viral replication is not due to general cytotoxicity. The MTT assay measures cell viability by assessing mitochondrial metabolic activity.[9][10]

  • Protocol:

    • After removing the supernatant for the qPCR assay, add MTT solution to the remaining cells in the 96-well plate.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.[10]

    • Solubilize the formazan crystals with DMSO or another suitable solvent.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

D. Expected Data and Interpretation:

The results of these experiments can be summarized in the following table to facilitate comparison.

CompoundEC50 (HBV DNA reduction, µM)Capsid Morphology (Native Gel)CC50 (Cytotoxicity, µM)Selectivity Index (SI = CC50/EC50)
Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Experimental ValueExperimental ObservationExperimental ValueCalculated Value
Bay 41-4109 Literature/Experimental ValueAberrant/SmearLiterature/Experimental ValueCalculated Value
GLS4 Literature/Experimental ValueAberrant/SmearLiterature/Experimental ValueCalculated Value
AB-423 Literature/Experimental ValueDecreased CapsidsLiterature/Experimental ValueCalculated Value
Entecavir Literature/Experimental ValueNormal CapsidsLiterature/Experimental ValueCalculated Value

A potent and selective HBV CAM would exhibit a low EC50 value, evidence of aberrant capsid formation, a high CC50 value, and consequently, a high Selectivity Index.

III. Secondary Assays: Exploring Broader Biological Activities

Given the known activities of other indole derivatives, it is prudent to investigate the potential of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate in other therapeutic areas.

A. Anticancer Activity (Kinase Inhibition):

Many indole-based compounds have been identified as potent kinase inhibitors, a key target in oncology.[1][3] A primary screen for antiproliferative activity against a panel of cancer cell lines is a logical next step.

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates treat Treat cells with serial dilutions of the compound start->treat incubate Incubate for 48-72 hours treat->incubate viability Assess cell viability (MTT Assay) incubate->viability ic50 Calculate GI50 (50% growth inhibition) viability->ic50

Caption: Workflow for Anticancer Activity Screening.

1. Experimental Protocol (Antiproliferative Assay):

  • Cell Lines: A panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.[5][11]

  • Treatment and Analysis: The protocol is similar to the MTT assay described for cytotoxicity, but the endpoint is the GI50, the concentration that inhibits cell growth by 50%. Doxorubicin or 5-fluorouracil can be used as positive controls.[10]

2. Follow-up Kinase Inhibition Assays:

If significant antiproliferative activity is observed, further investigation into which kinases are being inhibited is warranted. This can be achieved through:

  • In Vitro Kinase Panels: Commercially available panels can screen the compound against hundreds of kinases to identify potential targets.

  • Cell-Based Phosphorylation Assays: If a specific kinase pathway is suspected, western blotting can be used to assess the phosphorylation status of downstream substrates.[12]

B. General Antiviral Activity:

The indole scaffold is present in several broad-spectrum antiviral agents.[13][4] A general antiviral screen can reveal activity against other viruses.

1. Experimental Protocol (Cytopathic Effect Inhibition Assay):

  • Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, or CPE).

  • Protocol:

    • Seed a suitable host cell line (e.g., Vero E6 for many viruses) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the compound.

    • Infect the cells with a specific virus (e.g., influenza virus, respiratory syncytial virus).

    • Incubate for a period sufficient for the virus to cause CPE in the control wells (typically 3-5 days).

    • Assess cell viability using a method like the MTT assay or by microscopic observation of CPE.

    • The concentration that protects 50% of the cells from CPE is the EC50.

IV. Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to characterizing the biological activity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate. By starting with a targeted assay based on existing evidence and then broadening the investigation to other potential activities, researchers can efficiently and effectively profile this novel compound.

The data generated from these assays will provide a solid foundation for further preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy testing. The systematic comparison to established compounds will be critical in determining the therapeutic potential of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

V. References

  • Lutgehetmann, M., et al. (2023). Novel non-HAP class A HBV capsid assembly modulators have distinct in vitro and in vivo profiles. Journal of Virology. Retrieved from [Link]

  • Klamerek, J., et al. (n.d.). List of hepatitis B virus assembly inhibitors. ResearchGate. Retrieved from [Link]

  • Ko, C., et al. (2021). A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection. mBio. Retrieved from [Link]

  • Yang, S. W., et al. (1999). Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. Pharmaceutical Biology. Retrieved from [Link]

  • Gomez, I. M., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Malah, A. A., et al. (2021). A review on recent developments of indole-containing antiviral agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Berzins, J., et al. (2022). Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CA3138168A1 - Fused heterocyclic derivatives. Retrieved from

  • Google Patents. (n.d.). WO2020243135A1 - Fused heterocyclic derivatives. Retrieved from

  • Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral activity of indole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). AB-423 modulates HBV capsid assembly in a biochemical assay. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.